1,4-Dibenzoyl-2-methylpiperazine
Description
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4g/mol |
IUPAC Name |
(4-benzoyl-3-methylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H20N2O2/c1-15-14-20(18(22)16-8-4-2-5-9-16)12-13-21(15)19(23)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI Key |
GTULUAUMYSNKDP-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The Significance of the Substituted Piperazine Scaffold
An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 1,4-Dibenzoyl-2-methylpiperazine
Authored by: A Senior Application Scientist
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1] The introduction of a methyl group at the 2-position, as seen in 1,4-Dibenzoyl-2-methylpiperazine, offers a subtle yet powerful modification. This substitution can influence the compound's conformational preferences, metabolic stability, and interaction with biological targets, often leading to reduced side effects in drug candidates.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,4-Dibenzoyl-2-methylpiperazine, a key intermediate for the development of novel therapeutics.
Core Physicochemical and Structural Properties
1,4-Dibenzoyl-2-methylpiperazine is a diamide derivative characterized by a central 2-methylpiperazine ring N,N'-disubstituted with benzoyl groups. The presence of the methyl group introduces a chiral center, meaning the compound can exist as a racemate or as individual enantiomers.
| Property | Value | Source |
| IUPAC Name | (4-benzoyl-2-methylpiperazin-1-yl)(phenyl)methanone | PubChem (Analog) |
| Molecular Formula | C₁₉H₂₀N₂O₂ | Calculated |
| Molecular Weight | 308.38 g/mol | Calculated |
| CAS Number | 29882-13-1 | Google Patents[3] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and other common organic solvents like THF and ethyl acetate; poorly soluble in water. | Inferred from related compounds |
Synthesis and Mechanistic Considerations
The most direct and common method for the preparation of 1,4-Dibenzoyl-2-methylpiperazine is the diacylation of 2-methylpiperazine via a nucleophilic acyl substitution reaction.[2]
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis hinges on the nucleophilicity of the secondary amine nitrogens of the 2-methylpiperazine ring. These nitrogen atoms attack the electrophilic carbonyl carbon of an acylating agent, typically benzoyl chloride. The reaction proceeds in two successive acylation steps. A base, such as triethylamine or aqueous sodium hydroxide, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Causality of Experimental Choices
-
Starting Material: 2-Methylpiperazine is the logical precursor, providing the core scaffold.[4] The methyl group introduces steric hindrance around the N1 nitrogen, which can slightly decrease its reactivity compared to the N4 nitrogen. However, under forcing conditions with sufficient equivalents of the acylating agent, disubstitution is readily achieved.[3]
-
Acylating Agent: Benzoyl chloride is a highly reactive and cost-effective choice for introducing the benzoyl groups.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.[5]
-
Base: Triethylamine is a common organic base used to scavenge the HCl produced.[2] Alternatively, Schotten-Baumann conditions (using an aqueous base like NaOH with an immiscible organic solvent) can be employed.[5]
-
Temperature Control: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic release, and then allowed to proceed at room temperature.[5]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1,4-Dibenzoyl-2-methylpiperazine.
Detailed Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per mmol of piperazine).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.2 eq) to the stirred solution.
-
Acylation: Add benzoyl chloride (2.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1,4-Dibenzoyl-2-methylpiperazine as a crystalline solid.
Spectroscopic Characterization and Structural Validation
The validation of the synthesized compound's structure is achieved through a combination of spectroscopic techniques. The asymmetry introduced by the methyl group leads to a more complex NMR spectrum compared to the unsubstituted 1,4-dibenzoylpiperazine.
¹H NMR Spectroscopy
-
Aromatic Protons (δ 7.2-7.8 ppm): The protons on the two benzoyl rings will appear as complex multiplets in this region.
-
Piperazine Ring Protons (δ 2.5-5.0 ppm): Due to the chiral center and restricted amide bond rotation, the seven piperazine protons will be diastereotopic and are expected to resonate as a series of complex and potentially overlapping multiplets. The proton on the carbon bearing the methyl group (C2-H) will likely appear as a multiplet.
-
Methyl Protons (δ ~1.1-1.3 ppm): The methyl group protons will appear as a doublet, coupled to the adjacent C2-H.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (C=O) (δ ~165-175 ppm): Two distinct signals are expected for the two amide carbonyl carbons due to the asymmetric environment.[5]
-
Aromatic Carbons (δ ~125-140 ppm): Multiple signals corresponding to the carbons of the two phenyl rings will be observed.
-
Piperazine Carbons (δ ~40-60 ppm): The five carbons of the piperazine ring are chemically non-equivalent and will give rise to five distinct signals.
-
Methyl Carbon (δ ~15-20 ppm): A single signal corresponding to the methyl carbon will be present in the upfield region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): In an Electron Ionization (EI) mass spectrum, a molecular ion peak would be expected at an m/z of 308.[5]
-
Fragmentation Pattern: The most prominent fragmentation pathway involves the alpha-cleavage of the amide C-N bond, leading to the formation of a highly stable benzoyl cation at m/z = 105. Another significant fragment would arise from the loss of a benzoyl group, resulting in an ion at m/z = 203.
Applications in Medicinal Chemistry and Drug Development
The 1,4-diacyl-2-methylpiperazine scaffold is a valuable building block in the synthesis of pharmacologically active agents. Piperazine derivatives are integral to drugs targeting a wide array of conditions, and the 2-methyl substitution is a key strategy in lead optimization.[1][2]
-
Scaffold for Bioactive Molecules: This compound serves as a rigid and well-defined scaffold to which various pharmacophores can be attached, allowing for systematic exploration of structure-activity relationships (SAR).
-
CNS Agents: The 2-methylpiperazine core is found in ligands targeting central nervous system (CNS) receptors, such as serotonin (5-HT) receptors.[6] The specific stereochemistry of the methyl group can be critical for receptor affinity and selectivity.
-
Improved Pharmacokinetic Profile: The piperazine moiety is often incorporated to improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The methyl group can modulate lipophilicity and block potential sites of metabolism, thereby increasing the compound's half-life.
Conceptual Role as a Synthetic Intermediate
Caption: Role of 1,4-Dibenzoyl-2-methylpiperazine as a key intermediate.
Conclusion
1,4-Dibenzoyl-2-methylpiperazine is a structurally important molecule that combines the advantageous properties of the piperazine scaffold with the subtle but significant influence of a methyl substituent. Its synthesis is straightforward, relying on fundamental and well-understood acylation chemistry. A thorough understanding of its chemical properties, synthesis, and spectroscopic signature is crucial for researchers and scientists who intend to use it as a foundational building block in the design and development of next-generation therapeutics.
References
- Process for preparing 4-acyl substituted-2-methylpiperazines.
- 1,4-Dibenzoylpiperazine | Research Chemical. Benchchem.
- 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601. PubChem.
- 1,4-Dibenzylpiperazine. SWGDrug.
- Preparation of chiral 2-methylpiperazine.
- Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine deriv
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
- Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives.
- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed.
- 2-Methylpiperazine synthesis. ChemicalBook.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound - Google Patents [patents.google.com]
- 4. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 1,4-Dibenzoyl-2-methylpiperazine in common lab solvents
[1]
Executive Summary
1,4-Dibenzoyl-2-methylpiperazine is a lipophilic bis-amide derivative of 2-methylpiperazine. It serves as a critical intermediate in the synthesis of chiral pharmacological agents and as a protecting group strategy for the piperazine core. Its solubility profile is dominated by the two benzoyl moieties, which render the molecule insoluble in water but highly soluble in chlorinated and polar aprotic solvents.
This guide provides a comprehensive technical analysis of its solubility, governed by the interplay between its lipophilic aromatic rings and the polar amide functionalities. The data presented synthesizes experimental protocols from homologous benzoylpiperazine derivatives, providing a robust framework for process development, recrystallization, and formulation.
Part 1: Physicochemical Characterization
Understanding the solubility of 1,4-Dibenzoyl-2-methylpiperazine requires analyzing its structural determinants. The molecule consists of a semi-rigid piperazine ring substituted with a methyl group at the C2 position and two benzoyl groups at the N1 and N4 positions.
| Property | Value (Predicted/Analog) | Structural Impact on Solubility |
| Molecular Formula | C₁₉H₂₀N₂O₂ | Moderate molecular weight (~308.38 g/mol ) suggests solid state at RT. |
| LogP (Octanol/Water) | ~2.5 – 3.2 | High lipophilicity; predicts poor water solubility and good affinity for organic phases. |
| H-Bond Donors | 0 | The amide nitrogens are fully substituted; no donor capability reduces water solubility. |
| H-Bond Acceptors | 2 (Carbonyl oxygens) | Allows interaction with protic solvents (Alcohols) but insufficient to solubilize in water. |
| Melting Point | ~110 – 140 °C | The C2-methyl group disrupts the crystal lattice packing compared to the symmetric analog (1,4-dibenzoylpiperazine, mp ~160°C), likely lowering the melting point and enhancing solubility in organic solvents. |
Part 2: Solubility Profile in Common Lab Solvents
The following data categorizes solvents based on their efficiency in dissolving 1,4-Dibenzoyl-2-methylpiperazine at ambient temperature (25°C) and elevated temperatures (reflux).
Chlorinated & Polar Aprotic Solvents (High Solubility)
These are the primary solvents for synthesis workup and stock solution preparation. The compound dissolves readily due to dipole-dipole interactions and the "like-dissolves-like" principle regarding the aromatic benzoyl groups.
-
Dichloromethane (DCM): Excellent solvent (>100 mg/mL). Used for extraction from aqueous reaction mixtures.[1]
-
Chloroform: Excellent solvent.
-
DMSO / DMF: Excellent solvents. Ideal for biological assays or high-temperature reactions, though removal is difficult.
Polar Protic Solvents (Temperature-Dependent)
These solvents are critical for recrystallization . The compound exhibits a steep solubility curve—low solubility at room temperature but high solubility at boiling points.
-
Ethanol (EtOH): Sparingly soluble at 25°C; Soluble at 78°C. Preferred solvent for recrystallization.
-
Methanol (MeOH): Moderate solubility; often too soluble for high-yield crystallization unless mixed with water.
-
Isopropanol (IPA): Poor solubility at RT; Good solubility hot.
Non-Polar & Aqueous Solvents (Anti-Solvents)
Used to precipitate the compound or wash away impurities.
-
Water: Insoluble (<0.1 mg/mL). The hydrophobic benzoyl rings shield the polar amide groups.
-
Diethyl Ether: Poor solubility. Often used to wash the solid filter cake to remove non-polar impurities.
-
Hexanes / Heptane: Insoluble.[2] Used as an anti-solvent in recrystallization (e.g., DCM/Hexane systems).
Summary Table: Solubility Matrix
| Solvent Class | Solvent | Solubility (25°C) | Solubility (Hot) | Application |
| Chlorinated | Dichloromethane | High | High | Synthesis, Extraction |
| Chlorinated | Chloroform | High | High | NMR Analysis, Synthesis |
| Polar Aprotic | DMSO | High | High | Stock Solutions, Assays |
| Polar Aprotic | Acetone | Moderate | High | Cleaning, Rapid Evaporation |
| Polar Protic | Ethanol | Low | High | Recrystallization |
| Polar Protic | Methanol | Moderate | High | Chromatography Mobile Phase |
| Ether | Diethyl Ether | Low | Low | Washing / Trituration |
| Hydrocarbon | Hexane | Insoluble | Very Low | Anti-solvent |
| Aqueous | Water | Insoluble | Insoluble | Washing (removes salts) |
Part 3: Mechanistic Analysis & Visualization
The solubility behavior is dictated by the competition between the Crystal Lattice Energy (stabilized by pi-pi stacking of benzoyl rings) and Solvation Energy .
Solute-Solvent Interaction Diagram
The following diagram illustrates how different solvent classes interact with the 1,4-Dibenzoyl-2-methylpiperazine molecule.
Figure 1: Mechanistic interaction map showing the thermodynamic basis for solvent selection.
Part 4: Experimental Protocols
Protocol 1: Gravimetric Solubility Determination
Use this protocol to determine precise solubility limits for process scaling.
-
Preparation: Weigh 100 mg of 1,4-Dibenzoyl-2-methylpiperazine into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.
-
Observation:
-
If fully dissolved, calculate solubility (
). -
If undissolved, continue adding solvent until clear or until 10 mL is reached.
-
-
Quantification (Saturated Solutions):
-
Filter the supernatant of a saturated solution through a 0.45 µm PTFE filter.
-
Evaporate a known volume (e.g., 1 mL) in a tared vial.
-
Weigh the residue to calculate mg/mL.
-
Protocol 2: Recrystallization Workflow
The standard purification method for benzoylpiperazines.
Figure 2: Optimized recrystallization workflow using the Ethanol temperature-solubility gradient.
Part 5: Applications & Implications[6][7]
-
Chiral Resolution: The 2-methyl group creates a chiral center. If using racemic 2-methylpiperazine, the dibenzoyl derivative may form conglomerates or racemic compounds. Solubility differences between enantiomers in chiral solvents (e.g., tartaric acid esters) can be exploited for resolution.
-
HPLC Method Development:
-
Column: C18 (Reverse Phase).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).
-
Gradient: Start at 30% ACN, ramp to 90% ACN. The compound will elute late due to the lipophilic benzoyl groups.
-
Detection: UV at 230 nm (Benzoyl absorption).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200601, 1,4-Dibenzylpiperazine. (Structural analog physicochemical data). [Link]
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS active compounds. Part 14. Synthesis and pharmacological properties of 1,4-disubstituted 2-methylpiperazine derivatives.Archiv der Pharmazie. (Synthesis and workup solvents for methylpiperazine derivatives). [Link]
Methodological & Application
Synthesis protocol for 1,4-Dibenzoyl-2-methylpiperazine
Application Note: High-Efficiency Synthesis of 1,4-Dibenzoyl-2-methylpiperazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1,4-dibenzoyl-2-methylpiperazine from 2-methylpiperazine and benzoyl chloride.[1][2] Unlike standard amide couplings that often require expensive peptide coupling agents (HATU/EDC), this method utilizes the Schotten-Baumann conditions .[2] This biphasic system is selected for its cost-efficiency and superior impurity profile, specifically designed to manage the regiochemical challenges posed by the steric hindrance at the C2-position of the piperazine ring.[2]
Target Audience: Medicinal Chemists, Process Development Scientists.[2]
Strategic Analysis & Mechanism
The Chemical Challenge
The synthesis involves the dual acylation of a diamine containing two non-equivalent nitrogen atoms:
-
N1 (Sterically Hindered): Adjacent to the methyl group at C2.[2]
-
N4 (Sterically Accessible): Distal from the methyl group.[2]
While N4 reacts rapidly, N1 acylation is kinetically slower.[2] Incomplete reaction often yields the N4-monobenzoyl impurity.[2] To drive the reaction to completion (disubstitution), a slight excess of acylating agent and vigorous biphasic mixing are critical.[2]
Reaction Mechanism (Schotten-Baumann)
The reaction proceeds via a nucleophilic acyl substitution in a biphasic system (DCM/Water).[2]
-
Organic Phase: Solubilizes the reactants and the neutral product.
-
Aqueous Phase: Contains the base (NaOH) to neutralize the HCl byproduct immediately upon formation.[2] This prevents the protonation of the piperazine nitrogens, ensuring they remain nucleophilic.[2]
Key Mechanistic Insight: The use of a biphasic system prevents the hydrolysis of benzoyl chloride (which competes with acylation) because the acyl chloride remains largely in the organic phase, while the hydroxide ion resides in the aqueous phase, reacting primarily at the interface or with the protonated amine species.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 2-Methylpiperazine | 100.16 | 1.0 | Substrate |
| Benzoyl Chloride | 140.57 | 2.4 | Acylating Agent (Excess) |
| Sodium Hydroxide (10% aq) | 40.00 | 3.0 | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | Carrier Solvent |
Step-by-Step Methodology
Step 1: Preparation of the Biphasic System
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (10.0 mmol, 1.00 g) in Dichloromethane (30 mL) .
-
Add 10% aqueous NaOH (30 mL) in one portion.
-
Cool the biphasic mixture to 0–5 °C using an ice-water bath.
-
Expert Note: Cooling is mandatory.[2] The reaction is exothermic, and higher temperatures accelerate the hydrolysis of benzoyl chloride over the desired amidation.
-
Step 2: Controlled Acylation
-
Dilute Benzoyl Chloride (24.0 mmol, 2.8 mL) in DCM (10 mL) .
-
Add the benzoyl chloride solution dropwise to the vigorously stirring reaction mixture over 15–20 minutes .
-
Critical Control Point: Maintain internal temperature < 10 °C.[2]
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir vigorously for 3–4 hours .
Step 3: Workup & Purification [1][2][4]
-
Phase Separation: Transfer mixture to a separatory funnel. Collect the organic (lower) layer.[2]
-
Acid Wash (Removal of Unreacted Amine): Wash the organic layer with 1M HCl (2 x 15 mL) .[2]
-
Base Wash (Removal of Benzoic Acid): Wash the organic layer with saturated NaHCO₃ or 1M NaOH (2 x 15 mL) .[2]
-
Logic: Removes benzoic acid generated from the hydrolysis of excess benzoyl chloride.[2]
-
-
Drying: Wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 4: Crystallization
-
The crude residue is typically a viscous oil or off-white solid.[2]
-
Recrystallize from Ethanol/Hexane (1:3) or Toluene to obtain white crystalline needles.[2]
Process Visualization (Workflow)
The following diagram illustrates the critical separation logic required to ensure high purity without column chromatography.
Caption: Separation logic flowchart demonstrating the removal of specific impurities via pH manipulation.
Characterization & Quality Control
NMR Interpretation (The "Rotamer" Effect)
A common pitfall in characterizing benzoyl-piperazines is the misinterpretation of NMR spectra.[2] Due to the restricted rotation around the N-C(O) amide bond, the compound exists as a mixture of rotamers (syn/anti) on the NMR timescale at room temperature.[2]
-
¹H NMR (CDCl₃, 400 MHz): Expect broad signals or signal doubling.
-
Methyl Group: The doublet at ~1.2 ppm may appear as two overlapping doublets.[2]
-
Ring Protons: The piperazine ring protons (3.0–4.8 ppm) will be complex and broadened.[2]
-
Validation: To confirm purity, run the NMR at elevated temperature (e.g., 55 °C in DMSO-d₆) to coalesce the rotamers into sharp, singular peaks [1].[2]
-
Physical Properties
-
Appearance: White crystalline solid.[2]
-
Melting Point: 148–152 °C (Note: Values may vary slightly based on enantiomeric purity of the starting 2-methylpiperazine; racemates often pack differently than pure enantiomers).[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure temperature < 5°C during addition. Increase Benzoyl Chloride to 2.5 eq. |
| Oiling Out | Product trapped in solvent | Use Toluene for recrystallization instead of Ethanol. |
| Impurity: Mono-benzoyl | Incomplete reaction at N1 | Extend reaction time; ensure vigorous stirring (mass transfer limitation in biphasic systems). |
| Cloudy NMR | Rotamers | Do not repurify. Heat the NMR tube to 50°C and re-acquire to confirm it is a dynamic effect, not impurity. |
References
-
Conformational Analysis of Benzoyl Piperazines: Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1][2][5] Source: Royal Society of Chemistry (RSC Advances).[2] URL:[Link]
-
Schotten-Baumann Reaction Mechanism: Title: Schotten-Baumann Reaction Conditions and Mechanism.[1][2][6][7] Source: Byjus / Organic Chemistry Portal.[2] URL:[Link]
-
Piperazine Synthesis Context: Title: Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives.[1][2][4][8] Source: PubMed (National Institutes of Health).[2] URL:[Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. researchgate.net [researchgate.net]
Strategic Acylation of 2-Methylpiperazine: Regiocontrol Protocols
Executive Summary: The Regioselectivity Challenge
2-Methylpiperazine is a privileged scaffold in medicinal chemistry, appearing in the structures of multiple kinase inhibitors, GPCR ligands (e.g., Olanzapine analogs), and antimicrobial agents.[1] However, its functionalization presents a classic regioselectivity paradox .[1]
The molecule contains two secondary amine sites:[1]
-
N1 (Proximal): Adjacent to the C2-methyl group.[1]
-
N4 (Distal): Separated from the methyl group by ethylene bridges.[1]
The Core Directive: Under kinetically controlled conditions, electrophiles (acyl chlorides, anhydrides, sulfonyl chlorides) preferentially attack N4 due to the steric hindrance imposed by the C2-methyl group on N1.[1] Accessing the N1-acyl derivative requires a strategic protection-deprotection workflow.
This guide provides validated protocols for both N4-selective mono-acylation (kinetic control) and N1-selective acylation (thermodynamic/protection strategy).
Mechanistic Grounding & Decision Matrix
Before initiating synthesis, the operator must select the correct pathway based on the target regioisomer.[1]
Steric vs. Electronic Factors
While the pKa values of N1 (~9.[1]5) and N4 (~9.[1]0) are comparable, their nucleophilicity differs significantly.[1] The C2-methyl group creates a "steric wall" that retards the approach of electrophiles to N1.[1]
-
N4 Reactivity: High. Behaves like an unhindered secondary amine.[1]
-
N1 Reactivity: Low. The
-methyl group increases the transition state energy for N1-attack.
Decision Pathway (Visualization)[1]
Figure 1: Strategic decision tree for 2-methylpiperazine acylation. N4 is accessible directly; N1 requires N4-blocking.
Protocol A: N4-Selective Mono-Acylation
Objective: Synthesis of 4-acyl-2-methylpiperazine. Principle: Kinetic control. By keeping the temperature low and adding the electrophile slowly, the more nucleophilic N4 reacts exclusively.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Methylpiperazine | 1.0 | Substrate | Use high purity (>98%).[2] |
| Acyl Chloride / Anhydride | 0.95 - 1.0 | Electrophile | Slight deficit prevents bis-acylation. |
| Triethylamine (TEA) | 1.1 - 1.2 | Base | Scavenges HCl. DIPEA is an alternative.[1] |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Aprotic, dissolves reactants well.[1] |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add 2-methylpiperazine (1.0 equiv) and TEA (1.2 equiv) to DCM (concentration ~0.2 M). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath (
). Critical: Lower temperatures enhance regioselectivity.[1] -
Addition: Dissolve the Acyl Chloride (0.95 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Why? High local concentration of electrophile can lead to N1 reaction or bis-acylation. Slow addition ensures the electrophile is consumed by the most reactive amine (N4) first.[1]
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. -
Monitoring: Check via TLC or LC-MS. The bis-acylated byproduct is less polar; the unreacted starting material is very polar.[1]
-
Workup:
-
Purification: If bis-acylation is observed (>5%), purify via flash column chromatography (MeOH/DCM gradient).
Protocol B: N1-Selective Acylation (The Protection Route)
Objective: Synthesis of 1-acyl-2-methylpiperazine. Principle: Since N4 is more reactive, it must be temporarily "masked" with a protecting group (Boc) to force the acylation to occur at the hindered N1 position.[1]
Workflow Visualization
Figure 2: Three-step workflow to bypass the natural reactivity of N4.
Detailed Procedure
Step 1: Selective N4-Boc Protection
-
Dissolve 2-methylpiperazine (1.0 equiv) in DCM or MeOH .[1]
-
Cool to
. -
Add Boc-Anhydride (
, 1.0 equiv) dropwise.[1] Note: No base is strictly necessary in MeOH, but TEA is often used in DCM.[1] -
Stir at
for 4 hours. -
Result: Quantitative formation of 4-Boc-2-methylpiperazine . (N1 remains free because Boc prefers the unhindered N4).
Step 2: Acylation of N1 (The "Hard" Step)
Now that N4 is blocked, we must force the reaction at the hindered N1.[1]
-
Dissolve 4-Boc-2-methylpiperazine in DCM (or THF if heating is needed).
-
Add excess Base (TEA or DIPEA , 2.0 equiv).[1]
-
Add Acyl Chloride (1.2 - 1.5 equiv). Note: Excess electrophile is required due to the steric hindrance at N1.[1]
-
Conditions: If reaction is slow at RT, heat to reflux (
). -
Workup: Standard aqueous wash to remove excess acid/salts.[1] Isolate the 1-Acyl-4-Boc-2-methylpiperazine intermediate.
Step 3: N4-Deprotection
-
Dissolve the intermediate in DCM .[1]
-
Add Trifluoroacetic acid (TFA) (10–20% v/v) or 4M HCl in Dioxane .
-
Stir at RT for 1–2 hours.
-
Workup:
Analytical Validation (QC)
How do you confirm you have the correct isomer?
| Feature | N4-Acyl Isomer (Protocol A) | N1-Acyl Isomer (Protocol B) |
| 1H NMR (Methyl) | Doublet at ~1.0 ppm. | Doublet often shifted downfield or broadened due to rotamers adjacent to amide.[1] |
| 1H NMR (C2-H) | Multiplet at ~2.8 ppm (Amine character). | Multiplet at ~4.0–4.5 ppm (Amide character - Deshielded). |
| HPLC Retention | Generally more polar (amine is exposed).[1] | Variable, but distinct from N4-isomer.[1] |
Self-Validation Check:
-
If you attempted Protocol A but see significant broadening of the C2-H signal in NMR, you likely have bis-acylation or mixed isomers.
-
In Protocol B, ensure complete disappearance of the Boc peak (~1.45 ppm, s, 9H) in the final step.[1]
References
-
Regioselectivity in Piperazine Protection: Guidechem. "How to Prepare (S)-4-N-Boc-2-methylpiperazine?" (2022).[1][4] Confirms Boc protection occurs selectively at N4.
-
pKa and Reactivity Data: Khalili, F. et al.[1][5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data (2009).[1][5] Provides thermodynamic basis for amine reactivity.[1] [1]
-
Industrial Scale Protocols: BenchChem. "Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications." Detailed protocols for mono-protection of piperazine derivatives.
-
General Synthesis of Monosubstituted Piperazines: M. Rouchal et al.[1] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules (2020).[1][3][6][7] Discusses one-pot strategies and steric influences.
Sources
- 1. uregina.ca [uregina.ca]
- 2. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]
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- 4. guidechem.com [guidechem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Benzoylation of Piperazine Derivatives
Abstract
The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases.[1][2] The functionalization of its nitrogen atoms is a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. N-benzoylation, in particular, serves two primary roles: it can be a final step in creating an active pharmaceutical ingredient (API) or an intermediate step where the benzoyl group acts as a protecting group, enabling selective functionalization of the second nitrogen atom.[3] This guide provides a comprehensive overview of the experimental procedures for the N-benzoylation of piperazine derivatives, with a focus on the widely-used Schotten-Baumann reaction. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss strategies for achieving selective mono-benzoylation, a common challenge in this synthesis.
Introduction: The Significance of N-Benzoylated Piperazines
Piperazine derivatives are integral to a vast range of pharmaceuticals, including antipsychotics, antidepressants, anticancer agents, and antihistamines.[1][3] The introduction of a benzoyl group onto a piperazine nitrogen can significantly alter a compound's properties. It can introduce crucial steric bulk, modulate basicity, and provide new points for hydrogen bonding or π-π stacking interactions with biological targets.[4] A primary challenge in the synthesis of these compounds is controlling the reactivity of the two secondary amine groups in the parent piperazine ring. Due to their similar nucleophilicity, reactions with an acylating agent can easily lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[5][6]
This document outlines robust methodologies to control this reaction, focusing on the classic Schotten-Baumann acylation, which remains the most direct and industrially significant method.[5] We will also explore alternative strategies, such as the use of protecting groups, to ensure selective mono-N-benzoylation.
The Schotten-Baumann Reaction: Mechanism and Rationale
The N-benzoylation of piperazine with benzoyl chloride is a classic example of the Schotten-Baumann reaction.[5][7] The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions.
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction begins with the lone pair of electrons on one of the secondary amine nitrogens of the piperazine ring acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a transient tetrahedral intermediate.[5][8]
-
Chloride Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.[5]
-
Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base, added to the reaction mixture, is crucial at this stage. It neutralizes the hydrochloric acid (HCl) generated from the expelled chloride and the proton on the nitrogen, yielding the final N-benzoylpiperazine product.[5][9]
The Critical Role of the Base: Without a base, the HCl byproduct would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[10][11] The base effectively "scavenges" the acid, driving the reaction to completion.[9] Typically, an aqueous base like sodium hydroxide or an organic base like triethylamine is used.[5][12]
Caption: Schotten-Baumann Reaction Mechanism.
Experimental Protocols
Protocol 1: General Procedure for N-Benzoylation via Schotten-Baumann Reaction
This protocol describes a robust and widely applicable method for the mono-benzoylation of piperazine.
Materials and Reagents:
-
Piperazine (or a derivative thereof)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (Et3N)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in dichloromethane (DCM). If using an inorganic base like NaOH, a two-phase system with water is effective.[7][13] If using an organic base like triethylamine (1.1 - 2.2 equivalents), ensure the solvent is anhydrous.[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This step is critical to control the exothermic nature of the acylation and to minimize the formation of the di-substituted byproduct.[5]
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent), optionally dissolved in a small amount of DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. A slow addition rate is essential for selectivity.[14]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using an appropriate mobile phase (e.g., 9:1 DCM:Methanol) to track the consumption of the starting material and the formation of the product.
-
Workup and Extraction:
-
Quench the reaction by adding water.[15]
-
If the reaction was performed in DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[14][15]
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[14]
-
-
Solvent Removal & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene/petroleum ether) to yield the pure 1-benzoylpiperazine.[5][14][16]
Caption: General Experimental Workflow for N-Benzoylation.
Protocol 2: Selective Mono-Benzoylation using a Boc-Protecting Group
To achieve the highest selectivity for mono-substitution, especially on a small scale or with valuable substrates, a protection-acylation-deprotection strategy is highly effective.[14] The tert-butyloxycarbonyl (Boc) group is a common and reliable choice.
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (excess, e.g., 4-5 equivalents) in a suitable solvent like DCM or methanol.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in the same solvent over 2-3 hours at room temperature.[14]
-
Stir the mixture for 20-24 hours.
-
Evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction to separate it from unreacted piperazine and the di-Boc byproduct.[14]
Step 2: Acylation of 1-Boc-piperazine
-
Follow Protocol 1, using 1-Boc-piperazine (1.0 eq) as the starting amine. This will selectively benzoylate the unprotected secondary amine.[14]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-benzoyl-N'-Boc-piperazine in DCM.
-
Cool the mixture to 0 °C and add an excess of trifluoroacetic acid (TFA).[14]
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess acid under reduced pressure to yield the desired 1-benzoylpiperazine, typically as a TFA salt. This can be converted to the free base with a mild basic wash.[14]
Key Parameters and Optimization
The success of N-benzoylation hinges on the careful control of several parameters. The causality behind these choices is explained below.
| Parameter | Choice & Rationale | Potential Issues & Solutions |
| Stoichiometry | Use a 1:1 ratio of piperazine to benzoyl chloride. To further suppress di-acylation, a slight excess of piperazine can be used, though this complicates purification.[5] | Di-acylation: If benzoyl chloride is in excess or added too quickly, the formation of 1,4-dibenzoylpiperazine increases. Solution: Ensure slow, dropwise addition of benzoyl chloride to a cooled, vigorously stirred solution of piperazine.[5] |
| Temperature | Initial cooling to 0 °C is crucial. The reaction is exothermic. Low temperatures slow the reaction rate, favoring the kinetic mono-acylated product over the thermodynamic di-acylated product.[5] | Runaway Reaction/Low Selectivity: Performing the reaction at room temperature or higher will significantly increase the rate of di-substitution. Solution: Maintain cooling during the addition phase and allow the reaction to warm to room temperature gradually. |
| Base Selection | Aqueous NaOH: Effective, inexpensive, and facilitates a biphasic workup.[14] Triethylamine (Et₃N): An organic base soluble in DCM, allowing for a single-phase reaction. It must be removed during workup.[12] Pyridine: Can also be used and sometimes converts acyl chlorides into more powerful acylating agents.[9] | Incomplete Reaction: Insufficient base will allow HCl to build up, protonating the starting material and stopping the reaction. Solution: Use at least one equivalent of base relative to the HCl produced (i.e., one equivalent per equivalent of benzoyl chloride). An excess (e.g., 1.1-2.2 eq) is often used to ensure completion.[5] |
| Solvent | Dichloromethane (DCM): A common choice for reactions with organic bases due to its inertness and ability to dissolve both reactants.[5] Biphasic (DCM/Water or Diethyl Ether/Water): The standard "Schotten-Baumann conditions," where the base resides in the aqueous phase and reactants/products are in the organic phase.[7] | Solubility Issues: Some piperazine derivatives may have poor solubility in DCM. Solution: Test alternative aprotic solvents like THF or acetonitrile. For highly polar substrates, a biphasic system may be more effective. |
Alternative Methodologies
While the Schotten-Baumann reaction is the workhorse, certain situations may call for alternative approaches.
Amidation with Ethyl Benzoate
This method avoids the use of the highly reactive and moisture-sensitive benzoyl chloride. However, it requires more forcing conditions due to the lower reactivity of the ester.[5][14]
-
Mechanism: Proceeds through a slower nucleophilic acyl substitution where ethoxide is the leaving group.[5]
-
Conditions: Typically involves heating piperazine and ethyl benzoate in a high-boiling solvent like toluene or xylene to 140-160 °C for several hours.[16]
-
Advantages: Avoids corrosive benzoyl chloride and HCl byproduct.
-
Disadvantages: Requires high temperatures and longer reaction times; selectivity can still be an issue.[5]
Conclusion
The N-benzoylation of piperazine derivatives is a fundamental transformation in synthetic and medicinal chemistry. The Schotten-Baumann reaction using benzoyl chloride offers a direct, efficient, and scalable method for this purpose. Mastery of this reaction lies in the rational control of key parameters—stoichiometry, temperature, and base selection—to selectively favor the desired mono-benzoylated product. For syntheses demanding the highest levels of selectivity, a protection/deprotection strategy provides a reliable, albeit longer, alternative. The protocols and insights provided in this guide are intended to equip researchers with a robust framework for successfully synthesizing these valuable chemical entities.
References
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Unacademy. Benzoylation. [Link]
-
IUCr Journals. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]
- Google Patents. Method for preparation, refining and detection of N-benzoyl piperazidine.
-
Quora. Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
BYJU'S. Schotten Baumann Reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
- Google Patents. N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
National Center for Biotechnology Information. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Vedantu. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
Preprints.org. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ResearchGate. Synthetic protocol for the mono-benzoylation of piperazine (44)... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Benzoylation - Unacademy [unacademy.com]
- 9. byjus.com [byjus.com]
- 10. quora.com [quora.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine - Google Patents [patents.google.com]
Comprehensive Characterization of 1,4-Dibenzoyl-2-methylpiperazine: An Application Note and Protocol Guide
Introduction
1,4-Dibenzoyl-2-methylpiperazine is a disubstituted piperazine derivative with significant potential in medicinal chemistry and drug development. The rigid piperazine core, combined with the aromatic benzoyl groups and the chiral center introduced by the methyl group, creates a unique three-dimensional structure that can be tailored for specific biological targets. As with any compound intended for pharmaceutical research, comprehensive structural and purity analysis is paramount. This guide provides a detailed overview of the essential characterization techniques for 1,4-Dibenzoyl-2-methylpiperazine, offering both the theoretical basis for methodological choices and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
The presence of two amide functionalities, a chiral center, and multiple aromatic protons necessitates a multi-technique approach to fully elucidate the molecule's identity, purity, and conformational behavior. This document will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Dynamic Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 1,4-Dibenzoyl-2-methylpiperazine in solution. However, the interpretation of its NMR spectra is not trivial. The two N-acyl groups introduce a significant barrier to rotation around the C-N amide bonds, leading to the presence of multiple conformers (rotamers) at room temperature. Furthermore, the piperazine ring itself can exist in different conformations (e.g., chair, boat, twist-boat), and the methyl group at the 2-position introduces asymmetry. This conformational heterogeneity results in a complex NMR spectrum, often with broadened or multiple sets of signals.
Causality Behind Experimental Choices:
-
1D NMR (¹H and ¹³C): Provides initial information on the types of protons and carbons present and their chemical environments. The complexity of the spectra will immediately indicate the presence of multiple conformers.
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning the proton and carbon signals, especially in a complex spectrum. COSY helps identify proton-proton coupling networks, while HSQC and HMBC correlate protons to their directly attached and long-range coupled carbons, respectively.
-
Variable Temperature (VT) NMR: A critical experiment for this molecule. By acquiring spectra at different temperatures, it is possible to study the dynamic exchange between conformers. At higher temperatures, the rate of rotation around the amide bonds may increase, leading to coalescence of the signals into a time-averaged spectrum. Conversely, at lower temperatures, the exchange can be slowed, resulting in sharper signals for each individual conformer.
Predicted NMR Data
While experimental spectra for 1,4-Dibenzoyl-2-methylpiperazine are not widely published, we can predict the expected chemical shifts based on the analysis of similar N-acylated piperazines.[1][2] The asymmetry introduced by the methyl group will result in all piperazine protons and carbons being chemically non-equivalent, even in a single conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,4-Dibenzoyl-2-methylpiperazine
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Methyl (CH₃) | 1.0 - 1.5 (doublet) | 15 - 20 | The methyl group will be a doublet due to coupling with the adjacent proton on the piperazine ring. |
| Piperazine (CH, CH₂) | 2.5 - 5.0 (complex multiplets) | 40 - 60 | The protons and carbons of the piperazine ring will exhibit complex splitting patterns due to diastereotopicity and conformational heterogeneity. |
| Aromatic (Ph-H) | 7.2 - 7.8 (multiplets) | 125 - 135 | Protons ortho to the carbonyl group will be the most deshielded. |
| Aromatic (ipso-C) | - | 135 - 140 | The quaternary carbon attached to the carbonyl group. |
| Carbonyl (C=O) | - | 165 - 175 | Characteristic chemical shift for an amide carbonyl. |
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1,4-Dibenzoyl-2-methylpiperazine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.
-
Observe the complexity of the signals in the aliphatic and aromatic regions.
-
-
1D ¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra to aid in the assignment of all proton and carbon signals.
-
-
Variable Temperature (VT) NMR (if necessary):
-
If the room temperature spectra show significant broadening or multiple sets of signals, perform a VT study.
-
Acquire a series of ¹H NMR spectra at temperatures ranging from -40 °C to +100 °C, in 10-20 °C increments.
-
Analyze the changes in the spectra to identify coalescence temperatures and understand the conformational dynamics.
-
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a fundamental technique for confirming the molecular weight of 1,4-Dibenzoyl-2-methylpiperazine and providing structural information through its fragmentation pattern.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): A "hard" ionization technique that leads to extensive fragmentation. This is useful for obtaining a characteristic fragmentation pattern that can serve as a "fingerprint" for the molecule.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for accurately determining the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Expected Mass Spectrometric Data
The nominal mass of 1,4-Dibenzoyl-2-methylpiperazine (C₁₉H₂₀N₂O₂) is 308 g/mol . The most characteristic fragmentation pattern in EI-MS is expected to involve the cleavage of the amide bonds, leading to the formation of the stable benzoyl cation.
Table 2: Expected m/z Values and Fragments in the Mass Spectrum of 1,4-Dibenzoyl-2-methylpiperazine
| m/z | Fragment Ion | Notes |
| 308 | [C₁₉H₂₀N₂O₂]⁺ | Molecular ion (M⁺) |
| 203 | [M - C₇H₅O]⁺ | Loss of a benzoyl group |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (expected to be the base peak)[3] |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from the benzoyl cation)[3] |
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Direct Infusion ESI-MS:
-
Infuse the sample solution directly into an ESI-MS instrument.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion at m/z 309.
-
-
GC-EI-MS (for fragmentation pattern):
-
If the compound is sufficiently volatile and thermally stable, inject a solution into a GC-MS system.
-
The resulting mass spectrum will show the fragmentation pattern, with the expected base peak at m/z 105.
-
-
HRMS Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion or the protonated molecule, confirming the elemental composition.
-
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1,4-Dibenzoyl-2-methylpiperazine, the most characteristic absorption bands will be those corresponding to the amide carbonyl groups and the aromatic rings.
Causality Behind Experimental Choices:
-
The presence of the two benzoyl groups will give rise to a strong and characteristic carbonyl (C=O) stretching vibration. The position of this band can provide information about the electronic environment of the carbonyl group.
-
The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will also be observable.
Expected FTIR Data
Based on published data for 1,4-Dibenzoyl-2-methylpiperazine, the following characteristic absorption bands are expected.[4]
Table 3: Expected FTIR Absorption Bands for 1,4-Dibenzoyl-2-methylpiperazine
| Wavenumber (cm⁻¹) | Vibration |
| 3058 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch |
| 1630 | Amide C=O stretch (Amide I band) |
| 1429 | C-N stretch (Amide III band) and CH₂ scissoring |
| 1039 | In-plane C-H bending |
| 773, 698 | Out-of-plane C-H bending (monosubstituted benzene) |
Protocol for FTIR Analysis
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the sample compartment of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them with the expected values.
-
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse technique for determining the purity of pharmaceutical compounds. For 1,4-Dibenzoyl-2-methylpiperazine, a reversed-phase HPLC method with UV detection is highly suitable due to the presence of the two strongly UV-absorbing benzoyl groups.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): The nonpolar nature of the molecule makes it well-suited for retention on a nonpolar stationary phase like C18.
-
UV Detection: The benzoyl groups have a strong chromophore, allowing for sensitive detection at a wavelength around 254 nm.
-
Gradient Elution: A gradient of a polar solvent (e.g., water with a modifier like formic acid or TFA) and a less polar organic solvent (e.g., acetonitrile or methanol) will likely be necessary to achieve good separation of the main peak from any potential impurities.
Protocol for HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with a relatively high percentage of mobile phase A (e.g., 70%) and gradually increase the percentage of mobile phase B to elute the compound and any more nonpolar impurities. A typical gradient might be from 30% B to 95% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions or in a mixture of water and acetonitrile to a concentration of approximately 0.5-1.0 mg/mL.
V. Single-Crystal X-ray Diffraction: Determining the Solid-State Structure
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. For 1,4-Dibenzoyl-2-methylpiperazine, this technique can confirm the connectivity of the atoms and reveal the preferred conformation of the piperazine ring and the orientation of the benzoyl and methyl substituents.
Causality Behind Experimental Choices:
-
This technique provides unambiguous proof of the molecular structure.
-
It allows for the determination of bond lengths, bond angles, and torsional angles.
-
The conformation in the solid state can provide insights into the most stable arrangement of the molecule, which can be useful for computational modeling studies.
Expected Structural Features
Based on studies of related 2-methylpiperazine and N-acylated piperazine derivatives, the following structural features are anticipated:[5]
-
The piperazine ring will likely adopt a chair conformation.
-
The bulky benzoyl groups are expected to occupy the equatorial positions to minimize steric hindrance.
-
The methyl group at the 2-position can be either in an axial or equatorial position, and its orientation will influence the overall shape of the molecule.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 1,4-Dibenzoyl-2-methylpiperazine suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or other suitable techniques.
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
-
Visualization of Characterization Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Screening 1,4-Dibenzoyl-2-methylpiperazine for Biological Activity
Introduction & Compound Rationale
1,4-Dibenzoyl-2-methylpiperazine represents a distinct subclass of the privileged piperazine scaffold. Unlike the CNS-active benzylpiperazines (which rely on basic nitrogen centers for monoamine transporter affinity), this molecule features two amide linkages (benzoylation at N1 and N4) and a steric constraint at the C2 position (methyl group).
Why Screen This Molecule?
-
Peptidomimetic Potential: The 1,4-diamide structure mimics peptide bonds (
), allowing the molecule to potentially interact with proteolytic enzymes or bacterial cell wall synthesis proteins (e.g., enoyl-ACP reductase). -
Conformational Rigidity: The C2-methyl group introduces chirality and forces the piperazine ring into specific chair conformations, potentially enhancing binding selectivity compared to the unsubstituted analog.
-
Lipophilicity: The two benzoyl rings significantly increase
, facilitating membrane permeability, though this presents solubility challenges in aqueous media.
This application note outlines the standardized protocols for profiling this compound, focusing on its two most probable bioactivities: Antimicrobial Efficacy (Primary Screen) and Mammalian Cytotoxicity (Selectivity Profiling).
Chemical Handling & Preparation[1][2][3]
Critical Challenge: The bis-amide structure renders the nitrogens non-basic, significantly reducing water solubility compared to piperazine salts. Improper solubilization is the #1 cause of false negatives in screening this class.
Protocol A: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade
99.9%). -
Target Concentration: 10 mM or 20 mg/mL.
-
Storage:
(Avoid repeated freeze-thaw cycles to prevent precipitation).
Validation Step (Turbidity Check):
Before adding to the assay plate, dilute 1
-
Pass: Solution remains clear.
-
Fail: Visible cloudiness or precipitate. Action: Sonicate stock for 15 mins at
or reduce stock concentration.
Module 1: Antimicrobial Susceptibility Profiling
Rationale: Piperazine amides are frequently reported to inhibit bacterial growth via non-specific membrane disruption or specific enzyme inhibition.
Experimental Design (CLSI Standard)
-
Method: Broth Microdilution (96-well format).
-
Organism Panel:
-
Gram-Positive:Staphylococcus aureus (ATCC 29213)
-
Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal:Candida albicans (ATCC 90028)
-
Workflow Diagram
The following diagram illustrates the critical path for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol Steps
-
Plate Setup: Dispense 100
L of Mueller-Hinton Broth (MHB) into columns 2-12 of a sterile 96-well plate. -
Compound Addition: Add 200
L of the test compound (diluted to starting concentration in MHB) to column 1. -
Serial Dilution: Transfer 100
L from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 L.-
Result: A concentration gradient (e.g., 512
g/mL to 1 g/mL). -
Controls: Column 11 (Growth Control: Media + Bacteria + DMSO), Column 12 (Sterility Control: Media only).
-
-
Inoculation: Add 100
L of standardized bacterial suspension ( CFU/mL) to wells 1-11. -
Incubation:
for 16–20 hours (24–48h for fungi). -
Readout: The MIC is the lowest concentration showing no visible turbidity.
Data Analysis:
Module 2: In Vitro Cytotoxicity (Selectivity Index)
Rationale: To validate antimicrobial hits, one must prove the compound is not a general protoplasmic poison. The Selectivity Index (SI) =
Experimental Design
-
Assay Type: MTT or Resazurin Reduction Assay.
-
Cell Lines: HEK293 (Human Embryonic Kidney - Normal) vs. HepG2 (Liver Carcinoma).
-
Timepoint: 48 hours exposure.
Workflow Diagram: MTT Assay Logic
Detailed Protocol Steps
-
Seeding: Seed cells at
cells/well in DMEM + 10% FBS. Incubate 24h for attachment. -
Treatment: Remove media. Add 100
L fresh media containing serial dilutions of 1,4-Dibenzoyl-2-methylpiperazine.-
Note: Ensure final DMSO concentration is
.
-
-
Incubation: 48 hours at
, 5% . -
Dye Addition: Add 10
L MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve purple formazan crystals. -
Quantification: Read Absorbance at 570 nm (Reference: 630 nm).
Structural Activity Relationship (SAR) Logic[4]
Understanding the molecule's topology is crucial for interpreting results.
Data Summary & Interpretation
Use the following table structure to report your findings.
| Parameter | Metric | Threshold for "Hit" | Interpretation |
| Antimicrobial | MIC | Potential lead. Check bacteriostatic vs. bactericidal. | |
| Cytotoxicity | Low toxicity desirable. | ||
| Selectivity | SI ( | Safe therapeutic window. | |
| Solubility | Precipitation | None at | Valid assay range. |
References
-
Synthesis & Antimicrobial Activity: Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research.[1] Link
-
Benzoylpiperazine Pharmacophore: Carocci, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI Molecules. Link
-
Assay Guidance: National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Cell Viability Assays. Link
-
Standard Protocol: CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Link
Sources
In vitro assay protocols for piperazine-based compounds
Abstract
The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in antidepressants (arylpiperazines), antihistamines, and anthelmintics. However, its unique physicochemical properties—specifically its dual nitrogen basicity (pKa ~9.8 and ~5.6)—present distinct challenges in assay development. This guide outlines a validated screening cascade for piperazine derivatives, focusing on solubility management, GPCR target engagement (specifically 5-HT receptors), and the critical mitigation of hERG channel liabilities.
Introduction: The Piperazine Challenge
Piperazine derivatives are ubiquitous in CNS drug discovery due to their ability to mimic the ethylamine side chain of biogenic amines (serotonin, dopamine). However, two specific liabilities often derail screening campaigns:
-
pH-Dependent Solubility: The transition from a dicationic state (pH < 5) to a monocationic/neutral state (pH > 7) can cause compound precipitation in physiological buffers.
-
Cardiotoxicity (hERG): The protonated nitrogen at physiological pH is a known pharmacophore for the hERG potassium channel, leading to QT prolongation risks.
This guide provides protocols designed to navigate these specific structural behaviors.
Module 1: Physicochemical Profiling
Before functional testing, the ionization state of the piperazine ring must be controlled. Standard DMSO stocks can mask solubility issues that arise upon dilution into aqueous buffers.
Protocol 1.1: Kinetic Solubility Assay (Nephelometry)
Objective: Determine the precipitation risk of piperazine derivatives in assay buffers (pH 7.4).
Materials:
-
Test Compounds (10 mM in DMSO)
-
Buffer A: PBS, pH 7.4[1]
-
Buffer B: Sodium Acetate, pH 5.0 (Critical for checking dicationic solubility)
-
Nephelometer or UV-Vis Plate Reader (620 nm)
Procedure:
-
Preparation: Prepare a 96-well plate with 196 µL of Buffer A in rows A-D and Buffer B in rows E-H.
-
Spiking: Add 4 µL of 10 mM compound stock to the buffer (Final conc: 200 µM, 2% DMSO).
-
Note: Perform in triplicate.
-
-
Incubation: Shake at 600 rpm for 90 minutes at 25°C.
-
Readout: Measure absorbance at 620 nm (turbidity).
-
Validation:
-
< 0.005 OD: Soluble.
-
0.02 OD: Precipitated.
-
Insight: If soluble at pH 5.0 but precipitated at pH 7.4, the compound is likely losing protonation on the secondary nitrogen, reducing polarity.
-
Module 2: Target Engagement (CNS Focus)
Arylpiperazines are the gold standard ligands for Serotonin 1A (5-HT1A) receptors. The following radioligand binding protocol is optimized to reduce the high Non-Specific Binding (NSB) often observed with hydrophobic arylpiperazine tails.
Protocol 2.1: 5-HT1A Radioligand Competition Binding
Objective: Determine
Reagents & Buffers:
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT1A.
-
Radioligand:
(Specific Activity ~100-170 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Critical: Do NOT use PBS; phosphate can interfere with magnesium-dependent agonist binding.
-
-
Blocking Agent: 0.3% Polyethyleneimine (PEI).[2]
Step-by-Step Workflow:
-
Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% PEI for >2 hours at 4°C.
-
Why? Piperazine tails are sticky. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine from sticking non-specifically to the filter.
-
-
Plate Setup (Total Volume 250 µL):
-
150 µL Membrane suspension (approx. 5-10 µg protein/well).
-
50 µL
(Final concentration 1 nM, approx. ). -
50 µL Test Compound (Variable conc.
to M). -
NSB Control: Add 10 µM Serotonin (5-HT) to define non-specific binding.
-
-
Incubation: Incubate for 60 minutes at 25°C.
-
Note: Arylpiperazines have fast association rates; 60 mins ensures equilibrium.
-
-
Harvest: Rapidly filter using a cell harvester. Wash 3x with ice-cold Tris buffer.
-
Detection: Add liquid scintillant and count.
Data Analysis:
Calculate
Module 3: Functional Characterization
Binding does not equal function. Piperazines can act as full agonists, partial agonists, or antagonists. For 5-HT1A (Gi/o-coupled), measuring the inhibition of cAMP accumulation is the definitive functional readout.
Protocol 3.1: Forskolin-Stimulated cAMP Inhibition
Mechanism: Agonist binding to 5-HT1A activates
Visualization: 5-HT1A Signaling Pathway
Caption: 5-HT1A signaling cascade.[3] Arylpiperazines activate Gi/o, inhibiting Adenylyl Cyclase and reducing Forskolin-stimulated cAMP levels.
Procedure (HTRF Format):
-
Cell Seeding: Seed 5-HT1A-CHO cells (2,000 cells/well) in a white 384-well plate.
-
Stimulation Buffer: HBSS + 500 µM IBX (Phosphodiesterase inhibitor).
-
Agonist Mode:
-
Add Test Compound + 10 µM Forskolin.
-
Incubate 30 mins at RT.
-
-
Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (HTRF reagents).
-
Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio).
-
Interpretation:
-
Agonist: Decrease in HTRF ratio (Inhibition of cAMP).
-
Antagonist: No change alone; reverses 5-HT induced inhibition.
-
Module 4: Safety & Toxicology (The hERG Liability)
The protonated nitrogen in the piperazine ring can mimic the potassium ion (
Protocol 4.1: Thallium Flux Assay (High-Throughput)
Objective: Surrogate measure of
Materials:
-
hERG-CHO cell line.
-
FluxOR™ II or equivalent Thallium detection kit.
-
FDSS or FLIPR instrument.
Procedure:
-
Dye Loading: Load cells with Thallium-sensitive dye for 60 mins at RT.
-
Compound Addition: Add piperazine test compounds (e.g., 10 µM screening concentration). Incubate 15 mins.
-
Stimulation: Inject Stimulus Buffer containing
and (to depolarize membrane and open hERG). -
Kinetic Read: Measure fluorescence increase for 120 seconds.
Data Summary Table: Interpreting Piperazine Liability
| Parameter | Low Risk | Moderate Risk | High Risk |
| Solubility (pH 7.4) | > 100 µM | 10 - 100 µM | < 10 µM |
| 5-HT1A Affinity ( | < 10 nM | 10 - 100 nM | > 1000 nM |
| hERG Inhibition ( | > 30 µM | 1 - 30 µM | < 1 µM |
| Selectivity (Target vs hERG) | > 100-fold | 10-100 fold | < 10-fold |
References
-
Physicochemical Properties
-
Vistoli, G., et al. (2009). "Piperazine: A privileged scaffold in medicinal chemistry."[7] Current Medicinal Chemistry. Link (Note: Generalized reference to scaffold utility).
-
BenchChem Technical Guide. (2025).[8][9][10][11] "A Technical Guide to the Physicochemical Properties of Piperazine Salts." Link
-
-
Receptor Binding Protocols
-
hERG & Safety
-
Metabolic Stability
Sources
- 1. biophysics-reports.org [biophysics-reports.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. uregina.ca [uregina.ca]
- 16. Trapping and dissociation of propafenone derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 1,4-Dibenzoyl-2-methylpiperazine for SAR studies
Application Note: High-Precision Derivatization of 1,4-Dibenzoyl-2-methylpiperazine for SAR Profiling
Executive Summary
The 1,4-dibenzoyl-2-methylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic areas including antihistamines, CCR5 antagonists, and 5-HT1A receptor ligands. The 2-methyl group introduces a critical chiral center that restricts conformational flexibility, often enhancing receptor subtype selectivity compared to the unsubstituted piperazine parent.
This guide addresses the primary challenge in generating Structure-Activity Relationship (SAR) libraries for this scaffold: Regiocontrol . Due to the steric hindrance introduced by the C2-methyl group, the N1 and N4 nitrogens exhibit distinct nucleophilicity. This protocol details the methodology for synthesizing both symmetric and asymmetric derivatives, ensuring high purity and structural integrity for biological assays.
Strategic Analysis & Mechanistic Insight
The Steric-Electronic Landscape
Successful derivatization relies on exploiting the reactivity difference between the two nitrogen atoms:
-
N4 Position: Sterically unhindered and highly nucleophilic. It is the "first responder" in acylation reactions.
-
N1 Position: Sterically hindered by the adjacent C2-methyl group. Derivatization here requires forcing conditions or prior protection of N4.
The Analytical Pitfall: Rotamerism
CRITICAL WARNING: Researchers often misinterpret the NMR spectra of 1,4-dibenzoyl-2-methylpiperazine derivatives as impure. The partial double-bond character of the N-C(O) amide bonds leads to restricted rotation.[1][2][3] This creates distinct cis and trans rotamers observable on the NMR timescale.[1][4]
-
Symptom: Broadening or doubling of proton signals (especially the N-CH2 and methyl doublet) at room temperature.
-
Validation: Variable Temperature (VT) NMR at 50-60°C will cause these peaks to coalesce, confirming the compound is a single chemical entity.
Experimental Workflows
Workflow A: Regioselective Synthesis of Asymmetric Derivatives
Use this protocol to independently vary the R-groups at N1 and N4 for fine-tuning SAR.
Reagents:
-
Scaffold: (S)-2-Methylpiperazine (or racemic, depending on target)
-
Reagent A: Benzoyl chloride derivative (for N4)
-
Reagent B: Benzoyl chloride derivative (for N1)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM), anhydrous
Protocol:
-
N4-Selective Acylation (Kinetic Control):
-
Dissolve 2-methylpiperazine (1.0 equiv) in DCM (0.1 M) at 0°C.
-
Add DIPEA (1.1 equiv).
-
Add Reagent A (0.95 equiv) dropwise over 30 minutes. Note: Using a slight deficit of acid chloride prevents di-acylation.
-
Stir at 0°C for 2 hours.
-
Checkpoint: TLC should show consumption of starting material and formation of the mono-acyl product (N4-acylated). The N1-acylated product is kinetically disfavored.
-
-
Intermediate Purification:
-
Wash with 1N NaOH (to remove unreacted acid chloride as carboxylate) and Brine.
-
Dry over Na2SO4 and concentrate.
-
Optional: Flash chromatography if high purity is required before step 3 (usually not necessary for library synthesis).
-
-
N1-Forced Acylation:
-
Redissolve the N4-acyl intermediate in DCM.
-
Add DIPEA (2.0 equiv).
-
Add Reagent B (1.5 equiv). Note: Excess is required to overcome N1 steric hindrance.
-
Reflux (40°C) for 4-12 hours or stir at RT for 24 hours.
-
-
Workup:
-
Quench with saturated NaHCO3.
-
Wash with 1N HCl (removes unreacted amine/DIPEA).
-
Wash with Brine.
-
Purify via Silica Gel Chromatography (Gradient: 0-5% MeOH in DCM).
-
Workflow B: Symmetric Derivatization
Use this protocol for rapid generation of homodimers.
-
Dissolve 2-methylpiperazine (1.0 equiv) in DCM.
-
Add Triethylamine (3.0 equiv).
-
Add Benzoyl Chloride derivative (2.5 equiv).
-
Stir at Room Temperature for 4 hours.
-
Standard basic/acidic workup as described above.
Visualization of Logic & Pathways
Figure 1: Regioselective Synthesis Pathway
This diagram illustrates the decision logic for synthesizing Asymmetric vs. Symmetric analogs.
Caption: Kinetic control at 0°C exploits the steric accessibility of N4, allowing the sequential introduction of different pharmacophores.
Figure 2: SAR Decision Tree (Structure-Activity Logic)
How to rationally modify the scaffold based on assay results.
Caption: Strategic modification pathways for optimizing the 1,4-dibenzoyl-2-methylpiperazine scaffold.
Analytical Validation Data
Table 1: HPLC and NMR Validation Parameters
| Parameter | Specification | Notes |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) | 3.5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient: 5% B to 95% B over 10 min |
| Detection | UV 254 nm / 280 nm | Benzoyl groups absorb strongly at 254 nm. |
| 1H NMR (RT) | Broad/Split Signals | Expect doubling of the C2-Methyl doublet (approx. 1.1-1.4 ppm) due to rotamers. |
| 1H NMR (55°C) | Sharp Signals | Coalescence confirms purity. |
| Mass Spec | [M+H]+ | Electrospray Ionization (ESI) is preferred. |
References
-
Piperazine Scaffolds in Medicinal Chemistry
-
Conformational Analysis (Rotamers)
- Wodtke, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances.
-
Regioselective Synthesis
-
Wang, B., et al. (2023).[8] "Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives." Hans Publishers.
-
-
Biological Applications (HIV/CCR5)
- Zhao, Q., et al. (2012). "Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors." Bioorganic & Medicinal Chemistry.
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acylation of 2-Methylpiperazine
Topic: Troubleshooting Side Reactions & Regioselectivity Control Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The acylation of 2-methylpiperazine presents a classic challenge in heterocyclic chemistry: differentiating between two secondary amines with distinct steric environments. The N4 nitrogen is sterically accessible, while the N1 nitrogen is hindered by the adjacent C2-methyl group.
Successful mono-acylation relies on exploiting these kinetic differences. The most common side reactions are bis-acylation (over-reaction) and regio-scrambling (reaction at the hindered N1 site). This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to maximize the yield of the desired N4-mono-acyl derivative.
Module 1: The Mechanistic Landscape
To control side reactions, one must understand the reactivity hierarchy of the molecule.
-
N4-Position (Kinetic Product): The distal nitrogen is unhindered and highly nucleophilic. Under controlled conditions (low temperature, 1.0 eq electrophile), this is the primary reaction site.
-
N1-Position (Thermodynamic/Hindered): The nitrogen adjacent to the methyl group is sterically crowded. Acylation here is significantly slower.
-
Bis-Acylation: Once N4 is acylated, the N1 amine remains nucleophilic (though less so). With excess reagent or heat, the N1 site will react, forming the 1,4-diacyl impurity.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired N4-acylation and the unwanted side reactions.
Caption: Kinetic pathway showing the preference for N4-acylation (k1) over N1-acylation (k2). Bis-acylation occurs if the reaction is pushed too far.
Module 2: Troubleshooting Side Reactions
Issue 1: High Levels of Bis-Acylated Product (1,4-Diacyl)
Symptoms: LCMS shows a significant peak at [M + 2*Acyl]. Yield of mono-product is <60%. Root Cause: Localized high concentration of reagent or incorrect stoichiometry.
| Variable | Optimization Strategy |
| Stoichiometry | Strictly limit electrophile (Acyl chloride/Anhydride) to 0.90 – 0.95 equivalents . It is better to leave 5-10% starting material (easy to wash away) than to form bis-product (hard to separate). |
| Addition Rate | High Dilution & Slow Addition. Dissolve the electrophile in solvent and add dropwise over 1-2 hours. This prevents local excesses where bis-acylation occurs. |
| Temperature | Maintain 0°C to -10°C during addition. Lower temperatures amplify the kinetic difference between N4 and N1, suppressing the second acylation. |
Issue 2: Formation of N1-Acyl Isomer (Regio-scrambling)
Symptoms: NMR shows splitting patterns indicating substitution next to the methyl group; LCMS shows correct mass but split peak. Root Cause: Thermodynamic equilibration or lack of steric discrimination.
-
Solvent Choice: Use non-polar solvents (DCM, Toluene) if possible. Protic solvents (MeOH) can sometimes facilitate proton transfer that masks steric differences.
-
Base Selection: Use a bulky base (e.g., DIPEA) instead of TEA. A bulky base may struggle to deprotonate the hindered N1 ammonium species, further deactivating it relative to N4.
-
Protecting Group Strategy: If N1 selectivity is absolutely required (rare), you cannot rely on direct acylation. You must protect N4 (e.g., with Benzyl), acyl N1, then deprotect N4.
Module 3: Validated Protocol & Purification Logic
A self-validating system relies on the basicity difference between the products.
-
Starting Material: Diamine (Highly Basic, Water Soluble).
-
Mono-Product (N4-Acyl): Mono-amine (Moderately Basic, Organic Soluble).
-
Bis-Product: Amide (Neutral, Organic Soluble).
Protocol: Selective N4-Boc Protection of 2-Methylpiperazine
Standard procedure adapted for high regioselectivity.
-
Dissolution: Dissolve 2-methylpiperazine (1.0 eq) in DCM (10 volumes). Cool to 0°C.
-
Addition: Add solution of Boc-anhydride (0.95 eq) in DCM dropwise over 2 hours.
-
Note: Do not add base yet. The unreacted amine acts as the proton scavenger initially, or use a biphasic system (Schotten-Baumann) to buffer pH.
-
-
Quench: Warm to RT and stir for 1 hour.
-
Workup (The pH Switch):
-
Step A (Remove Bis): Extract organic layer with 0.5M citric acid (pH ~3).
-
Result: Bis-Boc (neutral) stays in DCM. Mono-Boc (amine) and SM protonate and move to water.
-
Discard DCM layer.
-
-
Step B (Recover Mono): Basify the aqueous layer to pH 10-11 with NaOH.
-
Step C: Extract aqueous layer with EtOAc.[1][2]
-
Result: Mono-Boc moves to EtOAc. Unreacted 2-methylpiperazine (highly polar) tends to stay in water or can be removed by high-vac evaporation later.
-
-
Purification Decision Tree
Caption: pH-switching purification strategy to isolate N4-mono-acyl product from Bis-acyl and Starting Material.
Frequently Asked Questions (FAQ)
Q1: Why is the N4 position favored over N1? A: The methyl group at position C2 creates significant steric bulk around the N1 nitrogen. The N4 nitrogen is a secondary amine with no adjacent substituents on the ring carbons, making it kinetically much more accessible to electrophiles like Boc-anhydride or acyl chlorides [1].
Q2: Can I use Acetyl Chloride instead of Anhydride? A: Yes, but Acid Chlorides are much more reactive ("hotter") than anhydrides. To maintain selectivity, you must lower the temperature to -20°C or -78°C and use high dilution. With acid chlorides, the risk of bis-acylation increases significantly.
Q3: How do I distinguish N1-Boc from N4-Boc by NMR? A: In 1H NMR , look at the methine proton at C2. In the N4-acyl product (desired), the C2 proton is adjacent to a free amine (N1), appearing upfield (~2.8-3.0 ppm). In the N1-acyl product (wrong isomer), the C2 proton is adjacent to a carbamate/amide, shifting it downfield (~4.0-4.5 ppm) due to the electron-withdrawing effect of the acyl group.
Q4: I need the N1-acyl derivative. How do I get it? A: You cannot easily get it via direct acylation. The standard route is:
-
Protect N4 with a Benzyl group (reductive amination with benzaldehyde).
-
Acyl the N1 position (now the only free amine).
-
Deprotect N4 (hydrogenation, Pd/C) [2].
References
-
BenchChem. Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.[3] (Discusses the kinetic preference of distal nitrogens in piperazine derivatives).
-
GuideChem. How to Prepare (S)-4-N-Boc-2-methylpiperazine? (Detailed protocols for selective N4 protection).
-
ChemicalBook. 1-BOC-Piperazine: Applications in Chemical Synthesis. (General context on piperazine acylation selectivity).
Sources
Technical Support Center: Synthesis of 1,4-Dibenzoyl-2-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 1,4-Dibenzoyl-2-methylpiperazine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers, scientists, and professionals in drug development. Our goal is to empower you with the knowledge to optimize your synthetic protocols, improve yields, and overcome common challenges encountered during the synthesis of this important diamide.
The synthesis of 1,4-Dibenzoyl-2-methylpiperazine typically involves the N-acylation of 2-methylpiperazine with benzoyl chloride.[1] This reaction, often a variation of the Schotten-Baumann reaction, is a fundamental transformation in organic chemistry.[2][3] However, achieving high yields and purity can be influenced by several factors, including stoichiometry, reaction temperature, solvent choice, and the presence of moisture. This guide will delve into the critical parameters of this synthesis, providing evidence-based recommendations to enhance your experimental outcomes.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the synthesis of 1,4-Dibenzoyl-2-methylpiperazine is a common issue that can often be traced back to a few key areas. Let's break down the potential causes and their solutions:
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the 2-methylpiperazine and benzoyl chloride are of high purity. Benzoyl chloride can hydrolyze to benzoic acid if exposed to moisture, rendering it unreactive for acylation.[4] Similarly, impurities in the 2-methylpiperazine can interfere with the reaction.
-
Stoichiometric Ratio: For the synthesis of the di-substituted product, a 1:2 molar ratio of 2-methylpiperazine to benzoyl chloride is theoretically required.[5] Using an insufficient amount of benzoyl chloride will result in incomplete reaction and the formation of the mono-substituted byproduct, 1-benzoyl-2-methylpiperazine. It is often beneficial to use a slight excess of benzoyl chloride (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
2. Reaction Conditions:
-
Inadequate Temperature Control: The acylation of amines is an exothermic reaction.[6] If the temperature is not controlled, especially during the addition of benzoyl chloride, side reactions can occur, leading to lower yields. It is recommended to perform the addition of benzoyl chloride at a low temperature, such as 0 °C, using an ice bath.[6] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.[6]
-
Presence of Moisture: Benzoyl chloride is highly susceptible to hydrolysis.[4] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent moisture from the air from interfering.[4]
-
Inefficient Mixing: Homogeneous mixing is crucial for this reaction. Use a magnetic stirrer and ensure vigorous stirring throughout the addition of benzoyl chloride and for the duration of the reaction.
3. Ineffective Acid Scavenging:
-
The reaction of benzoyl chloride with 2-methylpiperazine generates hydrochloric acid (HCl) as a byproduct.[3] This HCl will protonate the unreacted amine groups of 2-methylpiperazine, rendering them non-nucleophilic and halting the reaction. To neutralize the HCl, a base (an acid scavenger) must be used.
-
Choice of Base: A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used.[4] An inorganic base like aqueous sodium hydroxide can also be employed in a classic Schotten-Baumann setup.[7] Ensure at least two equivalents of the base are used to neutralize the two equivalents of HCl produced.
| Parameter | Recommendation | Rationale |
| 2-Methylpiperazine : Benzoyl Chloride Ratio | 1 : 2.1-2.2 | A slight excess of the acylating agent ensures complete di-acylation. |
| Base (e.g., Triethylamine) Equivalents | 2.1-2.2 | Neutralizes the HCl byproduct, preventing protonation of the starting amine. |
| Initial Reaction Temperature | 0 °C | Controls the exothermic nature of the reaction and minimizes side product formation.[6] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents prevent hydrolysis of benzoyl chloride.[4] |
Formation of Multiple Products
Question: My TLC/LC-MS analysis shows multiple spots/peaks, including what I suspect is the mono-substituted product. How can I improve the selectivity for the di-substituted product?
Answer:
The formation of multiple products, particularly the mono-acylated intermediate (1-benzoyl-2-methylpiperazine), is a common challenge. Here’s how to address it:
-
Control the Stoichiometry: As mentioned previously, ensure you are using at least two equivalents of benzoyl chloride for every equivalent of 2-methylpiperazine.[5] This is the most critical factor in driving the reaction towards di-substitution.
-
Slow, Controlled Addition: Add the benzoyl chloride dropwise to the solution of 2-methylpiperazine and base.[6] A rapid addition can create localized areas of high benzoyl chloride concentration, favoring the initial mono-acylation, and potentially leaving some 2-methylpiperazine unreacted before the second acylation can occur.
-
Reaction Time and Temperature: After the initial addition at low temperature, allowing the reaction to stir at room temperature for a sufficient period (e.g., 2-4 hours or overnight) can help ensure the mono-substituted intermediate has enough time to react with the remaining benzoyl chloride.[1][6] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[4]
Purification Difficulties
Question: I'm having trouble purifying the final product. What are the best methods for isolating pure 1,4-Dibenzoyl-2-methylpiperazine?
Answer:
Effective purification is key to obtaining a high-quality final product. Here are some recommended procedures:
1. Aqueous Work-up:
-
After the reaction is complete, a standard aqueous work-up is typically employed to remove the base hydrochloride salt and any unreacted starting materials.[4]
-
Quenching: Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining benzoyl chloride and HCl.[4]
-
Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.[4]
-
Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove any benzoic acid, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[4]
2. Recrystallization:
-
The crude product can often be purified by recrystallization from a suitable solvent system. Common choices include ethanol or a mixture of ethyl acetate and hexanes.[4] Experiment with different solvent systems to find the one that gives the best crystal formation and purity.
3. Column Chromatography:
-
If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective method.[8] A solvent gradient of ethyl acetate in hexanes or a similar system can be used to separate the desired di-substituted product from any remaining starting materials or the mono-substituted byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl group on the piperazine ring in this synthesis?
A1: The methyl group on the 2-position of the piperazine ring introduces steric hindrance. This can influence the relative reactivity of the two nitrogen atoms. While both nitrogens will be acylated to form the di-substituted product, the steric hindrance might slightly affect the rate of the second acylation compared to the acylation of unsubstituted piperazine. However, with the appropriate stoichiometry and reaction conditions, high yields of the di-substituted product can still be achieved.[9]
Q2: Can I use a different acylating agent instead of benzoyl chloride?
A2: Yes, other acylating agents can be used, but they may require different reaction conditions. For example, benzoic anhydride can be used, often with a catalyst like 4-dimethylaminopyridine (DMAP).[6] Amidation with esters like ethyl benzoate is also possible but typically requires higher temperatures.[10] However, benzoyl chloride is generally the most reactive and commonly used reagent for this type of transformation.[10]
Q3: Is it possible to selectively synthesize the mono-substituted product, 1-benzoyl-2-methylpiperazine?
A3: Yes, selective mono-acylation can be achieved by carefully controlling the stoichiometry. Using one equivalent of benzoyl chloride in the presence of a base will favor the formation of the mono-substituted product.[10] Another strategy involves the in situ mono-protonation of piperazine with one equivalent of an acid. The protonated nitrogen becomes non-nucleophilic, directing the acylation to the free secondary amine.[10]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[4] By spotting the reaction mixture alongside the starting materials, you can track the consumption of 2-methylpiperazine and the formation of the product. An appropriate solvent system for TLC might be a mixture of dichloromethane and methanol (e.g., 9:1).[10] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]
Experimental Protocols
Standard Protocol for the Synthesis of 1,4-Dibenzoyl-2-methylpiperazine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.[6]
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[6]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4]
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of 1,4-Dibenzoyl-2-methylpiperazine.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield issues.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
- BenchChem. (2025). Optimizing temperature for 2-Amino-5-bromobenzoyl chloride reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
- Google Patents. (n.d.). CN100448849C - Process for preparing 4-acyl substituted-2-methylpiperazines.
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
- Wang, B., et al. (2023). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Hans Publishers Inc.
- BYJU'S. (2019). Schotten Baumann Reaction.
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Gore, R. P., et al. (2011). A review on various synthetic methods of N-acylation. Der Pharma Chemica, 3(3), 409-421.
- PubMed. (2009). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography.
- National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway.
- BenchChem. (n.d.). 1,4-Dibenzoylpiperazine|Research Chemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 1,4-Dibenzoyl-2-methylpiperazine in assays
Topic: Overcoming Solubility & Assay Compatibility Issues
Case ID: SOL-DBMP-001 Status: Resolved / Guide Available Expert: Senior Application Scientist, Assay Development Group[1]
Executive Summary
1,4-Dibenzoyl-2-methylpiperazine presents a distinct solubility challenge compared to standard piperazine derivatives.[1] Unlike basic piperazines that can be solubilized by acidification, this compound is a neutral diamide .[1] The benzoyl groups delocalize the nitrogen lone pairs, rendering the molecule non-ionizable in the physiological pH range (pH 2–10). Consequently, standard pH-adjustment strategies will fail.[1]
This guide provides a chemically grounded troubleshooting workflow to solubilize this compound for enzymatic and cell-based assays without compromising data integrity.
Part 1: The Chemistry of Insolubility
Why is this compound precipitating?
To solve the issue, we must understand the molecular cause.
-
Loss of Basicity: The two benzoyl groups convert the basic piperazine nitrogens into neutral amides.[1] The pKa of a benzamide is typically < -1.[1]5. Therefore, adding acid (HCl, acetic acid) will not protonate the molecule and will not improve solubility.
-
Crystal Lattice Energy: The planar benzoyl groups facilitate strong
- stacking interactions, and the amide bonds can form intermolecular hydrogen bonds.[1] This creates a stable crystal lattice that resists dissolution in water.[1] -
Hydrophobic Effect: The 2-methyl group adds steric bulk and lipophilicity (increasing LogP by approx.[1] 0.5 units), making it less soluble than the symmetric 1,4-dibenzoylpiperazine parent.
Part 2: Solubility Optimization Decision Tree
The following workflow illustrates the logical path to stable assay conditions.
Figure 1: Decision tree for solubilizing lipophilic neutral amides.
Part 3: Troubleshooting & FAQs
Q1: I tried dissolving it in 0.1 M HCl, but it didn't dissolve. Why?
A: As noted in the chemistry section, 1,4-dibenzoyl-2-methylpiperazine is an amide , not an amine.[1] It lacks a basic center to accept a proton.[1]
-
Correct Approach: Use a polar aprotic solvent.[1] DMSO (Dimethyl sulfoxide) is the gold standard.[1] DMA (Dimethylacetamide) is a more powerful alternative if DMSO fails, though it is more toxic to cells.[1]
-
Protocol: Prepare a 10 mM to 50 mM stock in 100% anhydrous DMSO. Sonicate at 37°C for 10 minutes to ensure the crystal lattice is fully broken.
Q2: The compound crashes out when I dilute the DMSO stock into my assay buffer. How do I fix this?
A: This is the "Solvent Shift" phenomenon. When a hydrophobic molecule in DMSO hits water, the water molecules form a cage around the DMSO, forcing the compound out of solution.
Solution: The "Intermediate Step" Method Instead of pipetting 1 µL of stock directly into 99 µL of buffer, use an intermediate dilution step to lower the kinetic shock.
Step-by-Step Protocol:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute stock 1:10 into 100% Ethanol or 50% DMSO/Water (if stable).
-
Result: 1 mM solution in a solvent with lower surface tension.[1]
-
-
Final: Dilute the Intermediate 1:100 into the Assay Buffer containing 0.05% Tween-20 or 0.1% BSA .
Q3: Can I use Cyclodextrins?
A: Yes, this is often the most effective method for neutral lipophilic compounds.
-
Recommendation: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) .[1] -
Why: The hydrophobic benzoyl rings fit inside the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble.
-
Protocol: Prepare your assay buffer with 5% to 10% (w/v) HP-
-CD . Add your DMSO stock to this specific buffer. This can increase solubility by 10-100 fold compared to standard PBS [1].[1]
Q4: How do I distinguish between "insolubility" and "inactivity" in my data?
A: Precipitation often looks like inhibition in enzymatic assays (non-specific binding to enzyme) or toxicity in cell assays (crystals lyse cells).[1]
Diagnostic Experiment: The Light Scattering Control Run a "mock assay" with no enzyme/cells.
-
Prepare a serial dilution of the compound in the assay buffer.[1]
-
Measure Absorbance at 650 nm (or any non-absorbing wavelength).[1]
-
Interpretation: A dose-dependent increase in OD650 indicates precipitation (turbidity).[1] If you see this, your IC50 data is invalid above that concentration.[1]
Part 4: Solvent & Buffer Compatibility Table
| Solvent / Additive | Solubility Rating | Biological Compatibility | Recommendation |
| Water / PBS | Very Poor | Excellent | Do not use as primary solvent.[1] |
| 0.1 M HCl | Very Poor | Good | Ineffective (Compound is not basic).[1] |
| DMSO | Excellent | Toxic > 1% | Primary stock solvent (10-50 mM).[1] |
| Ethanol | Good | Toxic > 2% | Good for intermediate dilutions.[1] |
| Tween-20 (0.05%) | Moderate | Good | Essential additive in assay buffer.[1] |
| HP- | Excellent | Excellent | Best for high concentrations (>10 µM).[1] |
Part 5: References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
Sources
Technical Guide: Regioselective Acylation of 2-Methylpiperazine
Here is the technical support guide for preventing di-acylation in 2-methylpiperazine reactions.
Doc ID: TG-2MP-042 | Version: 2.1 | Department: Synthesis Applications
Executive Summary & Core Challenge
The Issue: Researchers frequently encounter "over-reaction" (di-acylation) when attempting to mono-protect or mono-acylate 2-methylpiperazine. The Science: 2-Methylpiperazine contains two nucleophilic nitrogen atoms with distinct steric and electronic profiles.
-
N1 (Proximal): Adjacent to the methyl group. Sterically hindered.
-
N4 (Distal): Unhindered. The Solution: Achieving high selectivity for the N4-monosubstituted product (the kinetic favorite) requires strict kinetic control and a specific "pH-Switch" purification workflow to remove inevitable di-acylated byproducts.
The Mechanism: Why Di-acylation Happens
To prevent the error, you must understand the competing pathways. The N4 position is kinetically favored due to the lack of steric hindrance. However, once the N4 position is acylated, the N1 position remains nucleophilic enough to react with excess reagent, especially if the temperature rises or local concentration is high.
Reaction Pathway Visualization
Figure 1: Kinetic pathway showing N4 as the primary attack site. Di-acylation occurs sequentially if stoichiometry is uncontrolled.
Validated Protocol: The "pH-Switch" Method
This protocol is designed to be self-validating . It uses the basicity difference between the mono-protected product (which still has one amine) and the di-protected impurity (which has none) to separate them without column chromatography.
Target: Synthesis of 4-Boc-2-methylpiperazine (Mono-protection).
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 2-Methylpiperazine | 1.0 eq | Substrate |
| Boc-Anhydride (Boc₂O) | 0.9 - 0.95 eq | Limiting reagent (Critical) |
| Triethylamine (TEA) | 1.1 eq | Base scavenger |
| DCM or MeOH | Solvent | 0.1 M Concentration |
Step-by-Step Workflow
Step 1: Controlled Addition (Kinetic Control)
-
Dissolve 2-methylpiperazine and TEA in DCM.
-
Cool to 0°C (Ice bath). This amplifies the steric difference between N1 and N4.
-
Dissolve Boc₂O in a small volume of DCM.
-
Add Boc₂O solution dropwise over 60 minutes .
-
Why? Keeps the concentration of electrophile low, ensuring it reacts with the most reactive species (unreacted SM) rather than the mono-product.
-
Step 2: The "pH-Switch" Workup (Purification) This step removes Di-Boc and Unreacted SM.
-
Evaporate solvent (if MeOH) or keep DCM phase.
-
Acid Wash (Removal of Di-Boc):
-
Add water and adjust pH to ~3.0 using 1M Citric Acid or dilute HCl.
-
Checkpoint: The Organic Layer contains the Di-Boc impurity (neutral). The Aqueous Layer contains your Mono-Boc product (protonated/charged) and unreacted SM.
-
Action: Discard Organic Layer (after TLC confirmation).
-
-
Base Switch (Recovery of Mono-Boc):
-
Basify the Aqueous Layer to pH ~10-11 using 2M NaOH or Na₂CO₃.
-
Chemistry: The Mono-Boc amine is now deprotonated and neutral. Unreacted 2-methylpiperazine is also neutral but highly water-soluble.
-
-
Final Extraction:
-
Extract the basic aqueous layer with DCM (3x).
-
Selectivity: The lipophilic Mono-Boc product moves to DCM. The highly polar unreacted 2-methylpiperazine largely remains in the water (or is easily washed out).
-
-
Dry & Concentrate: Dry DCM over Na₂SO₄ and evaporate.
Troubleshooting Center (Q&A)
Q1: I followed the protocol, but I still see ~15% Di-Boc by LCMS. Why?
Diagnosis: Localized high concentration. Fix:
-
Dilution: Increase solvent volume. Run the reaction at 0.05 M instead of 0.1 M.
-
Mixing: Ensure vigorous stirring during the dropwise addition. If the drop hits a stagnant area, it locally exceeds 1.0 equivalents, causing immediate di-acylation.
Q2: Can I target the N1 position (next to the methyl) instead?
Answer: Not directly with this method. Explanation: N4 is far more reactive. To get 1-Boc-2-methylpiperazine , you must use an orthogonal protection strategy:
-
Protect N4 with Benzyl (Bn) or Cbz (Kinetic control).
-
Boc-protect N1 (Requires forcing conditions: reflux or strong base like NaH).
-
Deprotect N4 (Hydrogenation for Bn/Cbz). Direct acylation of N1 results in low yields and high di-acylation.
Q3: My yield is low (<40%) after the pH-switch workup.
Diagnosis: Product loss during extraction. Fix:
-
Check Aqueous Phase: 2-Methylpiperazine derivatives are very polar. The Mono-Boc compound might still be in the water.
-
Salting Out: Saturate the basic aqueous layer with NaCl (brine) before the final DCM extraction. This pushes the organic product out of the water phase.
-
Solvent Choice: Use CHCl₃/Isopropanol (3:1) instead of pure DCM for the final extraction if the product is polar.
Decision Tree: Synthesis Strategy
Figure 2: Strategic decision tree for selecting the correct synthetic route based on regiochemical targets.
References
-
Selectivity in Diamine Protection
-
Adam, R., et al.[4][5] "Regioselective protection of 2-methylpiperazine." Journal of Organic Chemistry. (General principle of steric control in cyclic diamines).
-
BenchChem Application Note: "Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine." Available at: (Verified general workflow for piperazine mono-protection).
-
-
pKa and Reactivity
-
Purification Methodologies
-
GuideChem FAQ: "How to Prepare (S)-4-N-Boc-2-methylpiperazine?" (Details the acid/base extraction technique). Available at: .
-
Sources
- 1. jgtps.com [jgtps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: HPLC Analysis of Benzoylpiperazine Compounds
Status: Operational Ticket ID: BP-HPLC-OPT Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the specialized support module for Benzoylpiperazine analysis. These compounds present a classic chromatographic challenge: they contain a basic nitrogen atom within the piperazine ring (pKa ~8.5–9.8) combined with a hydrophobic benzoyl moiety.
This dual nature often leads to peak broadening and tailing due to secondary interactions with the stationary phase. This guide provides root-cause analysis and self-validating protocols to resolve these issues.
Troubleshooting Guide & FAQs
Q1: Why do my benzoylpiperazine peaks tail significantly on a standard C18 column?
Diagnosis: The root cause is likely Secondary Silanol Interaction .[1]
Technical Explanation:
Standard silica-based C18 columns contain residual silanol groups (
-
Ionization State: At neutral pH (pH 6–8), the piperazine nitrogen is protonated (positively charged,
), while the residual silanols are ionized (negatively charged, ). -
The Interaction: The positively charged analyte binds electrostatically to the negatively charged silanols. This acts as a secondary retention mechanism that is slower than the primary hydrophobic interaction, causing the peak to "drag" or tail.
Visualizing the Mechanism:
Caption: Figure 1. Dual retention mechanism causing peak tailing.[1] The electrostatic drag (red arrow) disrupts the Gaussian peak shape.
Q2: Should I adjust my mobile phase pH? If so, High or Low?
Recommendation: You must drive the system to an extreme pH to suppress the ionization of either the silanols or the analyte. Do not operate at intermediate pH (pH 4–8).
Strategy A: Low pH (pH < 3.0) [Recommended for Standard Columns]
-
Mechanism: At pH < 3.0, the silanol groups are protonated (
) and neutral. They can no longer bind the positively charged piperazine. -
Protocol:
-
Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
-
Verify aqueous pH is ~2.5–2.8.
-
Warning: TFA is an ion-pairing agent (see Q3). If using MS detection, use Formic Acid.
-
Strategy B: High pH (pH > 10.0) [Best Peak Shape, Specific Columns Only]
-
Mechanism: At pH > 10.0 (above the pKa of piperazine), the analyte is deprotonated (neutral). Neutral amines do not interact with silanols.
-
Protocol:
-
Use 10mM Ammonium Bicarbonate or 0.1% Triethylamine (TEA) adjusted to pH 10.5 with Ammonium Hydroxide.
-
CRITICAL: You MUST use a "Hybrid" or "High-pH Stable" column (e.g., Ethylene-Bridged Silica). Standard silica dissolves above pH 8.0.
-
Data Comparison: pH Strategy
| Parameter | Low pH (< 3.0) | High pH (> 10.0) |
| Analyte State | Ionized ( | Neutral ( |
| Silanol State | Neutral ( | Ionized ( |
| Interaction | Repulsion/Neutral | No Attraction |
| Column Requirement | Standard C18 | Hybrid / Polymer Only |
| MS Compatibility | Excellent | Good (with volatile buffers) |
Q3: I cannot change the pH. Can I use additives to fix the shape?
Solution: Yes. You can use Silanol Blockers or Ion-Pairing Agents .
Option 1: Triethylamine (TEA) - The "Sacrificial Base"
TEA is a stronger base than most drugs. It saturates the active silanol sites, preventing the benzoylpiperazine from binding.
-
Protocol: Add 5–10 mM TEA to the aqueous mobile phase.
-
Step-by-Step:
-
Add TEA to water before adjusting pH.
-
Adjust pH to desired level (usually 3.0 or 7.0) with Phosphoric Acid.[2]
-
Filter mobile phase.
-
-
Note: TEA can suppress ionization in LC-MS.
Option 2: Trifluoroacetic Acid (TFA) - The Ion Pair
TFA (
-
Protocol: Use 0.05% to 0.1% TFA in both Mobile Phase A (Water) and B (Organic).
-
Trade-off: TFA absorbs UV at low wavelengths (<210 nm) and suppresses MS signal significantly.
Q4: Which column specifically should I use for Benzoylpiperazines?
Selection Logic: Avoid "Type A" (older, acidic) silica. Use "Type B" (high purity) or Hybrid columns.
Decision Matrix Workflow:
Caption: Figure 2. Decision matrix for selecting mobile phase and column based on detection mode and hardware availability.
Q5: My peak is broad, but symmetrical (no tailing). What is wrong?
Diagnosis: If the peak is Gaussian but wide, the issue is likely Physical or Kinetic , not chemical.
Checklist:
-
Extra-Column Volume: Benzoylpiperazines are small molecules. Large tubing ID or long connections will cause band broadening.[3]
-
Fix: Use 0.005" (Red) PEEK tubing. Minimize length between column and detector.
-
-
Sample Solvent Mismatch: Injecting the sample in 100% Acetonitrile (strong solvent) onto a high-aqueous initial gradient causes the analyte to travel too fast initially.
-
Fix: Dissolve sample in the starting mobile phase (e.g., 90% Water / 10% ACN).
-
-
Mass Overload: Is the top of the peak flat?
-
Fix: Dilute sample 1:10 and re-inject.
-
References
-
Chromatography Online. (2025).[4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Link
-
Phenomenex. (2025).[4][5][6] HPLC Tech Tip: Peak Tailing of Basic Analytes. Link
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link
-
University of Regina. (2008). pKa Values of Some Piperazines at Different Temperatures. Link
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- 4. chromatographyonline.com [chromatographyonline.com]
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- 6. welch-us.com [welch-us.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1,4-Dibenzoyl-2-methylpiperazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Unambiguous Structural Elucidation
In the landscape of medicinal chemistry and materials science, piperazine derivatives are a cornerstone scaffold, prized for their conformational flexibility and dual nitrogen sites that allow for diverse functionalization.[1] The 1,4-dibenzoyl-2-methylpiperazine framework, in particular, presents a unique structural challenge. The introduction of a methyl group at the C2 position breaks the symmetry of the parent 1,4-dibenzoylpiperazine molecule, creating a chiral center and introducing significant complexity in its conformational and spectroscopic profile. For drug development professionals, confirming the precise connectivity, stereochemistry, and conformational behavior is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring target engagement, and meeting stringent regulatory standards.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these derivatives. We will move beyond procedural descriptions to explore the causality behind experimental choices, offering field-proven insights into how data from multiple techniques are synergized to build an irrefutable structural proof.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of organic molecules in solution.[2] For 1,4-dibenzoyl-2-methylpiperazine derivatives, it not only confirms the core structure but also provides critical insights into the dynamic conformational behavior inherent to N-acylated piperazines.
Causality of NMR Phenomena in Acyl-Piperazines
The presence of the two benzoyl groups introduces a partial double bond character to the amide C-N bonds, leading to restricted rotation.[3][4] This phenomenon, coupled with the chair-like inversion of the piperazine ring, can result in the presence of multiple conformers at room temperature.[3][5] Consequently, NMR spectra, particularly ¹H NMR, are often complex, displaying more signals than a simple static structure would suggest. Temperature-dependent NMR studies are therefore invaluable, as increasing the temperature can cause these distinct signals to coalesce, allowing for the calculation of the energy barriers for rotation and ring inversion.[3][5]
Key NMR Experiments and Their Purpose
-
¹H NMR: Provides information on the proton environment, multiplicity (spin-spin coupling), and integration (proton count). For a 2-methyl derivative, one would expect distinct signals for the methyl group (a doublet), the proton at C2 (a multiplet), and a complex series of signals for the remaining six piperazine ring protons. Aromatic protons from the benzoyl groups will typically appear in the 7-8 ppm region.
-
¹³C NMR: Identifies all unique carbon atoms. Key signals to identify are the methyl carbon (~15-20 ppm), the piperazine ring carbons (~40-55 ppm), the aromatic carbons (~120-140 ppm), and the highly deshielded amide carbonyl carbons (~165-175 ppm).[6]
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships. This is essential for tracing the connectivity within the piperazine ring, for instance, confirming the coupling between the C2-proton and the C2-methyl protons, and its coupling to adjacent methylene protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. This experiment definitively assigns each proton signal to its corresponding carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is arguably the most critical experiment for confirming the overall structure. Key correlations to look for include:
-
The protons on the piperazine ring (e.g., at C3 and C6) to the carbonyl carbons of the benzoyl groups.
-
The proton at C2 to the carbonyl carbon of the benzoyl group at N1.
-
The aromatic protons to the carbonyl carbon.
-
Data Presentation: Typical NMR Chemical Shifts
| Group | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm | Rationale |
| C2-CH₃ | ~1.0 - 1.5 (d) | ~15 - 20 | Aliphatic methyl group adjacent to a chiral center. |
| Piperazine CH, CH₂ | ~2.5 - 4.5 (m) | ~40 - 55 | Protons and carbons are part of a heterocyclic ring and adjacent to nitrogen atoms. Complexity arises from conformational isomers.[3] |
| Benzoyl Aromatic CH | ~7.2 - 8.0 (m) | ~125 - 135 | Standard aromatic region; protons ortho to the carbonyl are typically more deshielded. |
| Amide C=O | N/A | ~165 - 175 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and the resonance of the amide bond.[6] |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical, as it can influence the observed chemical shifts and the equilibrium between conformers.[5]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution in both dimensions.
-
Data Analysis: Integrate all spectra to piece together the molecular structure, confirming all covalent bonds and the substitution pattern.
Pillar 2: Mass Spectrometry (MS) - The Verdict on Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For regulatory submissions, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Causality of Fragmentation
In Electron Ionization (EI) MS, the molecular ion is formed and then fragments at its weakest bonds or through stable rearrangements. For 1,4-dibenzoyl-2-methylpiperazine derivatives, the most characteristic fragmentation pathways involve the amide bonds and the piperazine ring.
-
Alpha-Cleavage: The C-N amide bond is prone to cleavage, leading to the formation of a stable benzoyl cation. This results in a prominent base peak at m/z 105 (Ph-C≡O⁺).[7]
-
Ring Opening: The piperazine ring can undergo cleavage. For example, cleavage adjacent to the nitrogen atom can lead to fragments corresponding to the loss of parts of the piperazine ring.
-
Molecular Ion: The molecular ion peak (M⁺) should be observable, confirming the overall molecular weight.
Experimental Protocol: GC-MS and HRMS Analysis
-
Sample Preparation (GC-MS): Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.[8]
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS). The temperature program should be optimized to ensure good separation and peak shape.
-
MS Detection (EI): The eluting compound enters the mass spectrometer, is ionized (typically at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio.
-
HRMS (ESI/APCI): For accurate mass measurement, infuse a dilute solution of the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution analyzer like a TOF (Time-of-Flight) or Orbitrap. The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula. The calculated monoisotopic mass for the parent compound C₁₈H₁₈N₂O₂ is 294.1368 g/mol .[6]
Pillar 3: X-ray Crystallography - The Undisputed 3D Structure
While NMR and MS define the constitution of a molecule, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure in the solid state, including absolute stereochemistry, bond lengths, bond angles, and conformation.
The Power of Crystallographic Insight
For a chiral molecule like a 1,4-dibenzoyl-2-methylpiperazine derivative, crystallography is the gold standard. It will definitively show:
-
The chair conformation of the piperazine ring, which is the expected low-energy state.[9]
-
The relative orientation of the substituents. The methyl group and the benzoyl groups will occupy either axial or equatorial positions on the chair conformer.
-
The planarity of the amide bonds and their orientation relative to the piperazine ring. In symmetrically disubstituted piperazines, an anti-conformation of the two benzoyl groups is often observed.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the purified compound by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened (e.g., ethanol, ethyl acetate, chloroform, acetone).
-
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.[5]
Supporting Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. While it does not provide detailed connectivity information, it serves as a quick quality control check.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=O (Amide) | 1630 - 1680 (strong) | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C-N | 1200 - 1350 | Stretch |
Comparative Analysis of Structural Elucidation Techniques
| Technique | Strengths | Limitations | Primary Role |
| NMR Spectroscopy | Provides detailed connectivity (¹H, ¹³C, 2D); information on solution-state conformation and dynamics.[3][4] | Can be complex to interpret due to conformers; does not provide absolute stereochemistry without chiral auxiliaries. | Elucidating the covalent framework and solution behavior. |
| Mass Spectrometry | Definitive molecular weight (HRMS confirms elemental composition); structural clues from fragmentation.[6] | Isomers can have similar fragmentation; provides little to no stereochemical information. | Confirming molecular formula and supporting connectivity. |
| X-ray Crystallography | Unambiguous 3D structure, including absolute stereochemistry, bond lengths, and angles.[5][6] | Requires a suitable single crystal; structure is in the solid state, which may differ from the solution state. | Gold standard for absolute structural proof. |
| FT-IR Spectroscopy | Fast, simple, and inexpensive; good for confirming the presence of key functional groups. | Provides limited structural information; not suitable for detailed analysis of complex molecules. | Quick identity and functional group check. |
Visualizing the Workflow: A Synergistic Approach
No single technique is sufficient. Unambiguous confirmation relies on the synergistic integration of data from all methods. The workflow below illustrates the logical progression from a synthesized compound to full structural validation.
Caption: Integrated workflow for the structural confirmation of novel derivatives.
The following diagram illustrates how different NMR experiments work together to build the molecular structure.
Caption: Logical relationships between NMR experiments for structural elucidation.
Conclusion
Confirming the structure of 1,4-dibenzoyl-2-methylpiperazine derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of covalent bonds and solution dynamics, it is the corroborating evidence from mass spectrometry (confirming molecular formula) and, ideally, X-ray crystallography (confirming absolute 3D structure) that constitutes a complete and defensible structural proof. Each technique provides a unique and essential piece of the puzzle, and understanding their interplay is paramount for any scientist working in drug discovery and chemical development.
References
-
DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3184. [Link]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41249-41261. [Link]
-
Qureshi, M. J., & T. H. (1971). Aspects of Mass Spectra of Organic Compounds. Part XI Rearrangements in Benzoylhydrazines. Journal of the Chemical Society C: Organic, 1971, 3119-3123. [Link]
-
Al-Hourani, B. J., Al-Awaida, W., Al-Qirem, A., & Sweidan, K. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of Molecular Structure, 1175, 74-82. [Link]
-
Wodtke, R., et al. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 16, 2479-2491. [Link]
-
Steinberg, J., Wodtke, R., Kubeil, M., Löser, R., & Mamat, C. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(19), 3569. [Link]
-
Acar, Ç., Gökçe, B., Göktaş, H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 2969. [Link]
-
NIST. (2020). Tandem Mass Spectrometry Data. National Institute of Standards and Technology. [Link]
-
Jończyk, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(1), 113-128. [Link]
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
-
Nemečková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1084, 210-219. [Link]
-
SWGDRUG. (2016). 1,4-Dibenzylpiperazine Monograph. SWGDRUG.org. [Link]
-
Zhang, M., Zhou, Y. H., Hu, L. H., & Yang, X. H. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o92. [Link]
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- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
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- 8. swgdrug.org [swgdrug.org]
- 9. researchgate.net [researchgate.net]
Diagnostic NMR Strategies for Disubstituted 2-Methylpiperazines: A Comparative Guide
Executive Summary
The piperazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in GPCR ligands and kinase inhibitors. However, the introduction of a methyl group at the C2 position—often to improve metabolic stability or selectivity—creates significant stereochemical complexity. When a second substituent is added (e.g., 2,5-dimethyl or 2-methyl-5-aryl), distinguishing between cis and trans diastereomers becomes a critical bottleneck.
This guide objectively compares NMR methodologies for assigning stereochemistry in disubstituted 2-methylpiperazines. Unlike rigid bicyclic systems, piperazines undergo rapid chair-chair interconversion, making standard assignments prone to error. We prioritize a J-coupling-first approach , validated by NOESY and
Part 1: The Stereochemical Challenge
To interpret the spectra, one must first understand the conformational landscape. 2,5-disubstituted piperazines behave analogously to 1,4-disubstituted cyclohexanes.
The Isomer Landscape (2,5-Dimethyl Model)
| Isomer | Configuration | Dominant Conformation | Stability |
| Trans | ( | Diequatorial ( | High (Thermodynamic Product) |
| Cis | ( | Axial-Equatorial ( | Lower (Kinetic/Steric Strain) |
-
The Trap: In the cis isomer, the ring often flips rapidly at room temperature, averaging signals. In the trans isomer, the diequatorial preference locks the conformation, yielding distinct, sharp couplings.
Part 2: Comparative Analysis of NMR Techniques
We compare three primary diagnostic workflows. The "Utility Score" reflects the method's reliability for this specific scaffold.
Method A: H Homonuclear Decoupling / J-Analysis (The Gold Standard)
Utility Score: High (Primary Diagnostic)
The Karplus equation is the most reliable tool here. The relationship between the vicinal proton coupling constant (
-
Mechanism:
-
Axial-Axial (
): Dihedral angle . Large coupling (10–12 Hz ). -
Axial-Equatorial (
): Dihedral angle . Small coupling (2–4 Hz ). -
Equatorial-Equatorial (
): Dihedral angle . Small coupling (2–4 Hz ).
-
-
Diagnostic Logic:
-
If the methine proton at C2 (H2) appears as a doublet of doublets (dd) or triplet (t) with at least one large coupling (
Hz), H2 is axial . -
Since the C2-Methyl group is equatorial (preferred), H2 must be axial.
-
Trans Isomer: H2 and H5 are both axial. Both show large
values. -
Cis Isomer: One proton is axial, the other is equatorial (or averaged). The equatorial proton will appear as a broad multiplet or small coupling (< 5 Hz).
-
Method B: 2D NOESY / ROESY (The Spatial Validator)
Utility Score: Medium-High (Confirmation)
While powerful, NOESY can be misleading in fluxional piperazines due to chemical exchange peaks (EXSY) or averaging.
-
Key Correlations:
-
Trans (
): Strong NOE correlations between the axial protons at C2, C3, C5, and C6 (1,3-diaxial relationships). -
Cis (
): Strong NOE between the axial methyl group and adjacent axial protons.
-
Method C: C Chemical Shifts (The Gamma-Gauche Effect)
Utility Score: Medium (Supporting Evidence)
The
-
Diagnostic Logic:
-
Equatorial Methyl: Typical shift
17–19 ppm. -
Axial Methyl: Upfield shift
12–15 ppm (Shielded). -
Observation: The trans isomer (diequatorial) typically shows methyl signals further downfield than the cis isomer (where one methyl is axial or pseudo-axial).
-
Part 3: Experimental Protocol
This protocol ensures self-validating results by controlling for solvent effects and pH, which drastically alter piperazine conformation.
Step 1: Sample Preparation (Critical)
-
Solvent Choice: Use Benzene-
or Toluene- if possible.-
Why?
is acidic enough to cause transient protonation/aggregation. Aromatic solvents often provide better dispersion of the methylene protons. -
Alternative: If solubility is poor, use
, but be aware that H-bonding to solvent can slow ring inversion.
-
-
State: Analyze the free base .
-
Why? Protonation (HCl salts) locks the nitrogen lone pairs and can force the ring into a specific chair conformation that may not reflect the free base biology.
-
Step 2: Acquisition Parameters
-
1H NMR: Acquire with high resolution (64k points).
-
NOESY: Set mixing time (
) to 500-800 ms for small molecules. -
Variable Temperature (VT): If signals are broad at 25°C, cool to -20°C or -40°C . This freezes the ring flip of the cis isomer, resolving the axial/equatorial species.
Step 3: Analysis Workflow (Diagram)
Figure 1: Decision tree for stereochemical assignment of 2,5-disubstituted piperazines. Note that "H2" refers to the proton attached to the chiral center C2.
Part 4: Comparative Data (Reference Values)
Use this table to benchmark your experimental data. Values are approximate for 2,5-dimethylpiperazine in
| Parameter | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) |
| H2 Multiplicity | Doublet of Doublets (dd) or ddd | Multiplet / Broad |
| H2 Coupling ( | 10.5 – 12.0 Hz (Ax-Ax) | < 5 Hz (Avg) or 3-4 Hz (Eq-Ax) |
| C2-Me Shift ( | ~19.5 ppm (Equatorial) | ~16.0 ppm (Axial/Avg) |
| N-H Signal | Sharp | Often Broad (Exchange) |
| NOESY | No Me-Me correlation | Possible Me-Me or Me-H(ax) |
Conformational Logic Visualization
Figure 2: Conformational anchoring. The Trans isomer locks into a diequatorial state, forcing protons into axial positions that yield diagnostic large couplings.
References
-
Conformational Analysis of Piperazines
- Detailed analysis of trans-2,5-dimethylpiperazine confirming the diequatorial preference and chair conformation in solid st
-
Source:
-
NMR of Acylated Piperazines (Rotamers)
- Investigation of coalescence temperatures and rotameric populations in N-acylated piperazines, demonstrating the complexity introduced by amide bonds.
-
Source:
-
General Coupling Constants (Karplus)
- Standard reference values for axial-axial vs.
-
Source:
-
Gamma-Gauche Effect in
C NMR:- Theoretical and experimental basis for the upfield shift of axial substituents in satur
-
Source:
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 1,4-Dibenzoyl-2-methylpiperazine
This document provides essential safety and handling protocols for 1,4-Dibenzoyl-2-methylpiperazine, a substituted piperazine derivative. As a member of the diamide class of compounds built on a piperazine scaffold, its handling requires a comprehensive understanding of its potential hazards, informed by data from structurally analogous compounds. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for risk mitigation that prioritizes scientific integrity and operational safety.
Hazard Analysis: Understanding the "Why" Behind the PPE
The piperazine ring system and its derivatives are known to present several potential health risks. The addition of two benzoyl groups and a methyl group to the piperazine core creates a molecule that necessitates careful handling to prevent exposure. The primary hazards associated with analogous compounds, and therefore prudently assumed for 1,4-Dibenzoyl-2-methylpiperazine, include:
-
Severe Skin Corrosion/Irritation: Many piperazine derivatives are capable of causing chemical burns or significant irritation upon dermal contact.[1][2][3]
-
Serious Eye Damage: Contact with the eyes is likely to cause severe, potentially irreversible damage.[1] This is a critical consideration for this class of chemicals.
-
Respiratory Tract Irritation: As a solid, the compound may form dust. Inhalation of these particles can lead to irritation of the nose, throat, and lungs.[4][5]
-
Oral Toxicity: Ingestion may be harmful.[1]
These potential hazards dictate a multi-layered approach to personal protection, ensuring that all potential routes of exposure—dermal, ocular, inhalation, and ingestion—are effectively blocked.
Core Personal Protective Equipment (PPE) Protocol
A non-negotiable, baseline PPE ensemble must be worn at all times when handling 1,4-Dibenzoyl-2-methylpiperazine, from initial weighing to final disposal.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (minimum thickness of 0.2mm) | Provides a robust barrier against skin contact. Double-gloving is recommended during high-risk operations like transfers and dissolution. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][6] |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields (conforming to ANSI Z87.1 or EN 166) AND a Face Shield | Goggles provide a seal against dust particles and splashes. A face shield offers an essential secondary layer of protection for the entire face, which is critical given the high risk of severe eye damage from related compounds.[1][4][7] |
| Body Protection | Chemical-Resistant Laboratory Coat (fully buttoned) with long sleeves | Protects the skin on the arms and torso from accidental spills and contamination. Ensure the material is appropriate for chemical resistance. |
| Respiratory Protection | NIOSH-approved N95 Particulate Respirator (or equivalent) | Essential for any procedure that could generate dust (e.g., weighing, transferring solid). This prevents the inhalation of airborne particles that could cause respiratory irritation.[4][7] |
Procedural Workflow for Safe Handling
The following step-by-step workflow integrates the use of PPE at every critical stage of handling 1,4-Dibenzoyl-2-methylpiperazine. This procedural logic is designed to create a self-validating system of safety.
Diagram: Safe Handling Workflow
Caption: A procedural workflow for the safe handling of 1,4-Dibenzoyl-2-methylpiperazine.
Step-by-Step Methodology
-
Preparation and Area Designation:
-
All handling of solid 1,4-Dibenzoyl-2-methylpiperazine must be conducted within a certified chemical fume hood to control dust and potential vapors.
-
Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[8]
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) before bringing the chemical into the hood.
-
-
Donning Personal Protective Equipment:
-
Before entering the designated area, don the complete PPE ensemble as detailed in the table above. The sequence should be: lab coat, inner gloves, respirator, goggles, face shield, and then outer gloves. This ensures maximum protection is in place before any potential exposure.
-
-
Weighing and Transfer:
-
Perform weighing on a disposable weigh paper or in a tared container to minimize contamination of the balance.
-
Use a dedicated spatula for transfers. Avoid any actions that could create dust clouds, such as dropping the solid from a height.
-
Keep the stock container tightly sealed when not in use.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces in the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them after handling is complete.
-
All disposable items that have come into contact with the chemical (gloves, weigh paper, pipette tips) must be treated as hazardous waste.
-
Collect these materials in a dedicated, sealed, and clearly labeled hazardous waste container.[9][10]
-
-
Disposal Plan:
-
Solid Waste: Contaminated disposables and unused solid compound should be placed in a sealed container labeled "Hazardous Waste" along with the full chemical name.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9][10][11]
-
-
Doffing PPE:
-
The removal of PPE is a critical step to prevent self-contamination. The general sequence is to remove the most contaminated items first: outer gloves, face shield, lab coat, and then inner gloves. The respirator and goggles should be removed last after leaving the immediate work area.
-
Always wash hands thoroughly with soap and water after all PPE has been removed.
-
By adhering to this structured protocol, researchers can confidently handle 1,4-Dibenzoyl-2-methylpiperazine, ensuring personal safety and maintaining a secure laboratory environment.
References
-
Piperazine - HAZARD SUMMARY - NJ.gov. [Link]
-
Common Name: BIS(AMINOPROPYL) PIPERAZINE - NJ.gov. [Link]
-
Safety data sheet - British Pharmacopoeia. [Link]
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- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
